3-epi-Isocucurbitacin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZNVRBNJWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation of 3-epi-Isocucurbitacin B: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Isocucurbitacin B, also known as Isocucurbitacin B, is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family. These compounds are well-regarded for their wide range of biological activities, including cytotoxic, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification, aimed at supporting research and drug development efforts.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Cucurbitaceae family, but also in other plant families. The table below summarizes the key botanical sources.
| Plant Family | Species | Plant Part(s) |
| Cucurbitaceae | Trichosanthes hupehensis | Not specified |
| Trichosanthes tricuspidata | Not specified | |
| Trichosanthes kirilowii | Roots | |
| Trichosanthes cucumerina | Fruits | |
| Elaeocarpaceae | Elaeocarpus chinensis | Fruits and Stem Bark[1] |
| Sterculiaceae | Helicteres isora | Roots[2][3] |
While several species are known to contain this compound, the most detailed isolation protocols are available for analogous compounds from Elaeocarpus chinensis. The methodologies described can be adapted for other plant sources with appropriate optimization.
Experimental Protocols: Isolation and Purification
The following sections detail the experimental procedures for the extraction and isolation of cucurbitacins, with a specific focus on a protocol adapted from the isolation of the closely related 3-epi-isocucurbitacin D from Elaeocarpus chinensis[1].
Plant Material Collection and Preparation
-
Collection: The fruits and/or stem bark of the source plant (e.g., Elaeocarpus chinensis) are collected.
-
Preparation: The collected plant material is air-dried and then milled into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: Methanol (B129727) (MeOH) is a commonly used solvent for the initial extraction of cucurbitacins.
-
Procedure:
-
The powdered plant material (e.g., 480 g of E. chinensis fruits) is macerated with methanol (e.g., 3 x 2 L) at room temperature.
-
The extraction is typically carried out over a period of 48 hours for each solvent batch to ensure thorough extraction of the target compounds.
-
The solvent is then removed under reduced pressure to yield a concentrated crude extract.
-
Solvent Partitioning
To separate compounds based on their polarity, the crude extract is subjected to solvent-solvent partitioning.
-
Procedure:
-
The concentrated methanol extract is suspended in a mixture of 80% methanol in water (e.g., 1 L).
-
This aqueous methanol suspension is then sequentially partitioned with hexane (B92381) and chloroform (B151607) (CHCl₃).
-
This process yields a hexane-soluble extract (containing non-polar compounds), a chloroform-soluble extract (containing moderately polar compounds like cucurbitacins), and an aqueous residue.
-
The chloroform-soluble fraction is typically the most enriched with cucurbitacins and is carried forward for further purification.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex chloroform extract.
-
Stationary Phase: Silica (B1680970) gel or reversed-phase C18 silica gel can be used.
-
Mobile Phase: A gradient of solvents with increasing polarity is employed. For instance, a C18 column can be eluted with a methanol-water (MeOH-H₂O) gradient, starting from 70:30 and gradually increasing to 100% MeOH.
-
Procedure: The chloroform extract is loaded onto the column and fractions are collected based on the elution profile.
-
Stationary Phase: A reversed-phase C18 (RP-18) column is commonly used for fine separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water (e.g., 60:40 MeOH-H₂O) is effective.
-
Procedure: Fractions obtained from the initial column chromatography that show the presence of the target compound (as determined by techniques like TLC or LC-MS) are further purified using semi-preparative HPLC. This step is crucial for separating closely related cucurbitacin isomers.
The following table summarizes the quantitative data from a representative isolation of cucurbitacins from Elaeocarpus chinensis fruits (480 g, dry weight).
| Extraction/Purification Step | Input | Solvents/Mobile Phase | Output | Yield |
| Maceration | 480 g dried, milled fruits | Methanol (3 x 2 L) | Concentrated MeOH extract | - |
| Solvent Partitioning | Concentrated MeOH extract | 80% MeOH/H₂O, Hexane, CHCl₃ | Hexane-soluble extract | 20 g |
| Chloroform-soluble extract | 7 g | |||
| Open Column Chromatography (C18) | 250 mg of a sub-fraction (F4) | MeOH-H₂O (70:30 to 100% MeOH) | Five sub-fractions (F401-F405) | - |
| Semi-preparative HPLC (RP-18) | Combined fractions F402-4 | MeOH-H₂O (60:40) | 3-epi-isocucurbitacin D | 2.5 mg |
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the isolation of this compound.
Conclusion
The isolation of this compound from its natural sources requires a systematic approach involving efficient extraction, multi-step solvent partitioning, and a cascade of chromatographic techniques. While Elaeocarpus chinensis provides a well-documented source for a closely related analog, the described methodologies are broadly applicable to other source materials such as Helicteres isora and Trichosanthes species, with the expectation that solvent systems and gradients may require optimization. This guide provides a solid foundation for researchers to successfully isolate and purify this compound for further investigation into its promising biological activities.
References
- 1. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-epi-Isocucurbitacin B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Isocucurbitacin B is a member of the cucurbitacin family, a class of tetracyclic triterpenoid (B12794562) compounds known for their diverse and potent biological activities. Isolated from plants of the Cucurbitaceae family, such as Trichosanthes kirilowii, these compounds have garnered significant interest in the scientific community, particularly for their potential as anti-cancer agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its cytotoxic properties against human cancer cell lines.
Chemical Structure and Properties
The definitive identification of this compound is established by its unique chemical structure and is registered under the CAS number 89647-62-1.[1]
Chemical Structure:
-
IUPAC Name: [(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate[2]
-
Canonical SMILES: CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O[2]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in vitro/in vivo studies.
| Property | Value | Source |
| CAS Number | 89647-62-1 | [1] |
| Molecular Formula | C₃₂H₄₆O₈ | [2][3] |
| Molecular Weight | 558.71 g/mol | [2][3] |
| Appearance | Solid | Alfa Chemistry |
| Purity | ≥98% | Alfa Chemistry |
| Boiling Point | 702.5±60.0 °C (Predicted) | Alfa Chemistry |
| Density | 1.23±0.1 g/cm³ (Predicted) | Alfa Chemistry |
| Melting Point | 95 °C | Alfa Chemistry |
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer).[1] While the precise molecular mechanisms of this compound are still under investigation, the broader family of cucurbitacins are known to exert their anti-cancer effects through the modulation of several key signaling pathways.
A primary target for many cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In many cancers, the JAK/STAT pathway is constitutively active, leading to uncontrolled cell growth and survival. Cucurbitacins, such as the closely related Cucurbitacin B, have been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream anti-apoptotic proteins like Bcl-2 and cyclin B1, ultimately leading to cell cycle arrest and apoptosis.
Based on the established mechanism of action for other cucurbitacins, a plausible signaling pathway for the anti-cancer activity of this compound is proposed below.
Experimental Protocols
To facilitate further research into the biological activities of this compound, a detailed protocol for a standard cytotoxicity assay is provided below. This protocol is based on established methodologies for assessing the anti-proliferative effects of chemical compounds on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity of this compound on A-549 Cells
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the human lung carcinoma cell line, A-549.
2. Materials:
-
A-549 human lung carcinoma cell line
-
This compound (≥98% purity)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO₂)
3. Experimental Workflow:
4. Procedure:
-
Cell Seeding:
-
Culture A-549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Cell Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. Its chemical and physical properties are now better characterized, providing a solid foundation for further research. While its precise mechanism of action requires more detailed investigation, the inhibition of key pro-survival signaling pathways, such as the JAK/STAT pathway, represents a plausible route for its anti-cancer effects. The provided experimental protocol offers a standardized method for researchers to further explore the cytotoxic potential of this compound and to elucidate its molecular targets, paving the way for its potential development as a novel therapeutic agent.
References
3-epi-Isocucurbitacin B: A Technical Guide for Researchers
CAS Number: 89647-62-1
This technical guide provides a comprehensive overview of 3-epi-Isocucurbitacin B, a cucurbitane triterpenoid, for researchers, scientists, and drug development professionals. The document summarizes its chemical properties, biological activities, and potential mechanisms of action based on available scientific literature.
Introduction
This compound is a natural compound belonging to the cucurbitacin family of tetracyclic triterpenes.[1] It has been isolated from plants such as Trichosanthes kirilowii.[1] Cucurbitacins are known for their diverse biological activities, and this compound has demonstrated significant cytotoxic effects against various human tumor cell lines, suggesting its potential as a lead compound in cancer research.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C32H46O8 | Inferred from Isocucurbitacin B structure[2] |
| Molecular Weight | 558.7 g/mol | Inferred from Isocucurbitacin B data[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid (predicted) |
Biological Activity: Cytotoxicity
This compound has been reported to exhibit significant cytotoxicity against a panel of human tumor cell lines.[1]
| Cell Line | Cancer Type | IC50 Value |
| A-549 | Lung Carcinoma | Data not available |
| SK-OV-3 | Ovarian Cancer | Data not available |
| SK-MEL-2 | Melanoma | Data not available |
| XF-498 | CNS Cancer | Data not available |
| HCT15 | Colon Cancer | Data not available |
Note: While the cytotoxic activity of this compound against these cell lines has been documented, specific 50% inhibitory concentration (IC50) values are not available in the reviewed literature.
Mechanism of Action and Signaling Pathways (Hypothesized)
The precise molecular mechanisms and signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the well-documented activities of structurally related cucurbitacins, such as Cucurbitacin B and Isocucurbitacin B, a number of potential pathways can be hypothesized. These related compounds are known to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.
Potential Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell growth, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is frequently observed in various cancers. Cucurbitacin B has been shown to inhibit the JAK/STAT pathway. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
Potential Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Isocucurbitacin B has been shown to inhibit the PI3K/Akt pathway. Therefore, this compound may also target this cascade.
Experimental Protocols
Detailed experimental protocols for the isolation and cytotoxic evaluation of this compound are not explicitly described in the reviewed literature. However, standard methodologies for such studies are well-established.
General Isolation and Purification Workflow
The isolation of cucurbitacins from plant material typically involves a series of extraction and chromatographic steps.
Standard Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. However, a significant knowledge gap exists regarding its specific physicochemical properties, quantitative cytotoxic potency (IC50 values), and its precise molecular mechanisms of action.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its mode of cytotoxicity. This would involve techniques such as Western blotting, reporter assays, and transcriptomic analysis.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify more potent and selective anticancer agents.
A deeper understanding of the biological activities and molecular targets of this compound will be crucial for its potential development as a novel therapeutic agent.
References
3-epi-Isocucurbitacin B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Isocucurbitacin B is a naturally occurring cucurbitane triterpenoid (B12794562) that has garnered interest within the scientific community for its potential cytotoxic and antitumor activities. As a member of the cucurbitacin family, known for their potent biological effects, this compound presents a compelling case for further investigation in the realm of oncology and drug development. This technical guide provides an in-depth overview of the discovery, history, biological activity, and mechanism of action of this compound, drawing from available scientific literature on the compound and its closely related analogs. Detailed experimental protocols for isolation and biological evaluation, alongside structured data presentations and pathway diagrams, are included to facilitate further research and development efforts.
Discovery and History
The formal discovery and initial characterization of this compound are primarily attributed to a 1994 study by Shi Yong Ryu and colleagues. Their research focused on the antitumor constituents of Trichosanthes kirilowii, a plant used in traditional medicine.[1] While the full text of this seminal paper is not widely available, subsequent citations and the broader context of cucurbitacin research indicate this work as the first to report the significant cytotoxic properties of this compound.
Cucurbitacins as a class were first identified in the 19th century, but systematic investigation into their diverse structures and biological activities has been a more recent endeavor. The work on Trichosanthes kirilowii in the early 1990s was part of a broader scientific effort to identify novel anticancer agents from natural sources. This research identified this compound as a potent cytotoxic agent against a range of human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer).
The closely related compound, Isocucurbitacin B, had been previously identified in other plant species, such as Helicteres isora. The "3-epi-" designation in this compound indicates a difference in the stereochemistry at the C-3 position of the molecule compared to Isocucurbitacin B. This subtle structural variation can have a significant impact on the biological activity of the compound.
Chemical Structure and Properties
This compound belongs to the cucurbitane family of tetracyclic triterpenoids. The core structure is characterized by a unique C9 methyl group in an α-configuration.
Table 1: Physicochemical Properties of Isocucurbitacin B (a closely related analog)
| Property | Value |
| Molecular Formula | C32H46O8 |
| Molecular Weight | 558.7 g/mol |
| IUPAC Name | [(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate (B1210297) |
| CAS Number | 17278-28-3 |
Biological Activity and Mechanism of Action
The primary biological activity of this compound reported in the literature is its cytotoxicity against various cancer cell lines. While detailed mechanistic studies specifically on this compound are limited, research on closely related cucurbitacins provides significant insights into its potential mechanisms of action.
Cytotoxicity
Initial reports indicated that this compound exhibits significant cytotoxicity. The following table summarizes the reported activities of related compounds.
Table 2: Cytotoxic Activity of 3-epi-Isocucurbitacin Analogs and Related Cucurbitacins
| Compound | Cell Line | IC50 (µM) |
| Isocucurbitacin B | HeLa (cervical cancer) | 0.93 - 9.73 |
| HT-29 (colon cancer) | 0.93 - 9.73 | |
| 3-epi-Isocucurbitacin D | HT-29 (colon cancer) | 0.039 - 0.54 |
| Cucurbitacin B | A549 (lung cancer) | Not specified |
| SK-OV-3 (ovarian cancer) | Not specified | |
| SK-MEL-2 (melanoma) | Not specified | |
| XF-498 (CNS cancer) | Not specified | |
| HCT-15 (colon cancer) | Not specified |
Note: Specific IC50 values for this compound against the listed cell lines from the original 1994 study are not publicly available. The data for Isocucurbitacin B and 3-epi-Isocucurbitacin D are provided for comparative purposes.
Potential Mechanisms of Action
Based on studies of related cucurbitacins, the antitumor activity of this compound is likely to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Cucurbitacins, including Cucurbitacin B and E, are well-documented inhibitors of this pathway. They are known to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream target genes involved in cell proliferation and survival.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. The related compound, 3-epi-isocucurbitacin D, has been shown to inhibit cancer cell growth by disrupting the Hsp90 chaperone machinery without inducing the pro-survival heat shock response.[2] It is plausible that this compound shares this mechanism of action.
The PI3K/AKT and MAPK signaling pathways are central to regulating cell proliferation, survival, and apoptosis. Aberrant activation of these pathways is common in cancer. Isocucurbitacin B has been shown to inhibit the growth of glioma cells by targeting the PI3K/AKT and MAPK pathways.[3] This suggests that this compound may also exert its cytotoxic effects through the modulation of these critical signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for related cucurbitacins.
Isolation of this compound from Trichosanthes kirilowii
The following is a generalized protocol for the isolation of cucurbitacins from plant material, which can be adapted for this compound from the roots of Trichosanthes kirilowii.
Protocol:
-
Extraction: The air-dried and powdered roots of Trichosanthes kirilowii are extracted with methanol at room temperature for 48-72 hours. The extraction is typically repeated three times to ensure maximum yield.
-
Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity. The cucurbitacins are typically found in the more polar fractions like chloroform and ethyl acetate.
-
Column Chromatography: The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing cytotoxic activity are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water, to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of this compound
A specific total synthesis for this compound has not been reported. However, the synthesis of derivatives of the closely related Cucurbitacin B has been described and provides a potential framework. The following is a generalized synthetic strategy based on these methods.
Retrosynthetic Analysis:
A plausible retrosynthetic analysis would involve the late-stage introduction or modification of the side chain at C-17 and stereochemical control at C-3 of the cucurbitane skeleton. The core tetracyclic structure could be assembled through a series of cycloaddition and rearrangement reactions.
Synthetic Protocol (Hypothetical, based on Cucurbitacin B derivative synthesis):
-
Starting Material: A suitable precursor with the cucurbitane skeleton would be required.
-
Protection of Functional Groups: The hydroxyl groups at various positions would likely need to be protected using standard protecting groups (e.g., silyl (B83357) ethers) to allow for selective reactions.
-
Modification of the C-3 Position: The stereochemistry at the C-3 position could be established or inverted through oxidation followed by stereoselective reduction.
-
Side Chain Attachment: The side chain could be introduced at the C-17 position through various coupling reactions.
-
Deprotection: Removal of the protecting groups would yield the final product, this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Cancer cells (e.g., A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Future Directions
This compound represents a promising natural product with potential for development as an anticancer agent. Future research should focus on the following areas:
-
Definitive Elucidation of Mechanism of Action: Comprehensive studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: The development of an efficient total synthesis would enable the production of larger quantities of the compound for preclinical and clinical studies and facilitate the synthesis of novel analogs with improved efficacy and reduced toxicity.
-
In Vivo Studies: Evaluation of the antitumor efficacy of this compound in animal models is a critical next step to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound analogs will help to identify the key structural features required for its anticancer activity and to optimize its pharmacological properties.
Conclusion
This compound is a cytotoxic triterpenoid with significant potential for further development as an anticancer therapeutic. While research specifically on this compound is limited, the wealth of information on related cucurbitacins provides a strong foundation for future investigations. This technical guide has summarized the current knowledge and provided a framework of experimental protocols to aid researchers in advancing the study of this intriguing natural product. Further exploration of its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic promise.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex triterpenoids renowned for their potent biological activities, which range from anti-inflammatory to anticancer effects. Among these, 3-epi-isocucurbitacin B represents a unique stereoisomer with significant therapeutic potential. Understanding its biosynthetic pathway is paramount for harnessing its medicinal properties through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the established enzymatic steps leading to its cucurbitane core and proposing the putative final steps in its formation. This document synthesizes data from extensive research on cucurbitacin biosynthesis in various plant species, offering a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.
Core Biosynthetic Pathway: From Mevalonate (B85504) to the Cucurbitane Skeleton
The biosynthesis of all cucurbitacins, including this compound, originates from the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants.[1] This pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The initial steps involve the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key regulatory enzyme. Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP. IPP is then isomerized to DMAPP by IPP isomerase.
Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields squalene. Squalene epoxidase (SQE) then introduces an epoxide ring to form 2,3-oxidosqualene (B107256), the final linear precursor for the cyclization into the triterpenoid (B12794562) skeleton.[1]
The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the formation of cucurbitacins, a dedicated oxidosqualene cyclase (OSC), specifically a cucurbitadienol (B1255190) synthase, catalyzes the intricate rearrangement of 2,3-oxidosqualene to produce the foundational tetracyclic cucurbitane skeleton in the form of cucurbitadienol.[2][3] This step establishes the core stereochemistry of the molecule.
Tailoring the Scaffold: The Path to Cucurbitacin B
Following the formation of cucurbitadienol, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs), tailor the cucurbitane backbone to generate the diverse array of cucurbitacins.[3] The biosynthesis of cucurbitacin B, a likely precursor to this compound, has been partially elucidated in melon (Cucumis melo).[1]
The proposed pathway involves a sequence of oxidation and acylation reactions:
-
C-11 Carbonylation and C-20 Hydroxylation: A multifunctional CYP450 enzyme catalyzes the oxidation of cucurbitadienol at both the C-11 and C-20 positions, introducing a carbonyl group at C-11 and a hydroxyl group at C-20.[1]
-
C-2 Hydroxylation: Another specific CYP450 acts on the C-2 position of the modified cucurbitadienol, adding a hydroxyl group.[1]
-
Acylation: Finally, an acyltransferase (ACT) catalyzes the transfer of an acetyl group, typically from acetyl-CoA, to one of the hydroxyl groups on the side chain, yielding cucurbitacin B.[1][4]
The Final Frontier: The Emergence of this compound - A Proposed Pathway
The precise enzymatic step that converts a cucurbitacin B-like precursor into this compound has not yet been definitively characterized. The designations "epi" and "iso" point to alterations in the stereochemistry at specific chiral centers. "Epi" refers to a change in the configuration at one of several stereocenters, and in this case, at the C-3 position. "Iso" often refers to a structural isomer, which in the context of cucurbitacins, can involve isomerization of a double bond or stereochemical changes.
Given the structural relationship, it is hypothesized that this compound is formed from a late-stage intermediate, likely cucurbitacin B or a closely related derivative. The conversion would necessitate the action of an epimerase or an isomerase .
Proposed Enzymatic Conversion:
-
Enzyme: A putative cucurbitacin 3-epimerase or isomerase.
-
Substrate: Cucurbitacin B or a direct precursor.
-
Reaction: The enzyme would catalyze the inversion of the stereocenter at the C-3 position of the cucurbitane ring. This could potentially occur through a keto-enol tautomerism mechanism if a carbonyl group is present at a neighboring position, or via other enzymatic mechanisms that facilitate the breaking and reforming of the C-H bond at the C-3 position with inverted stereochemistry.
Further research, including the isolation and characterization of enzymes from plants known to produce this compound, is required to validate this proposed final step.
Visualizing the Pathway
The following diagrams illustrate the biosynthetic journey from the central metabolite acetyl-CoA to the proposed formation of this compound.
Caption: The biosynthetic pathway of this compound.
Quantitative Data Summary
Quantitative data for the biosynthesis of this compound is not yet available. However, studies on related cucurbitacins provide insights into the potential yields and enzyme kinetics that might be expected. The following table summarizes representative quantitative data from the broader cucurbitacin biosynthesis literature.
| Parameter | Value | Organism/System | Reference |
| Enzyme Activity | |||
| Cucurbitadienol Synthase (CsBS) Specific Activity | 1.25 pkat/mg protein | Cucumis sativus (cucumber) microsomes | [3] |
| Metabolite Concentration | |||
| Cucurbitacin C content in cucumber leaves | ~ 1.5 mg/g fresh weight | Cucumis sativus | [3] |
| Cucurbitacin B content in melon fruit | Varies significantly with cultivar | Cucumis melo | [1] |
| Recombinant Production | |||
| Cucurbitadienol titer in engineered yeast | Up to 40 mg/L | Saccharomyces cerevisiae | [3] |
Key Experimental Protocols
The elucidation of the cucurbitacin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the field.
Gene Identification and Cloning
-
Homology-based Cloning: Candidate genes for OSCs, CYP450s, and ACTs are often identified by searching transcriptome or genome databases of cucurbit-producing plants using known sequences from other species.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to accumulate cucurbitacins (e.g., leaves, fruits) using standard protocols (e.g., TRIzol reagent). First-strand cDNA is synthesized using a reverse transcriptase.
-
PCR Amplification and Cloning: Full-length open reading frames of candidate genes are amplified by PCR using gene-specific primers. The PCR products are then cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression, pYES2 for yeast expression).
Heterologous Protein Expression and Purification
-
Yeast Expression System (Saccharomyces cerevisiae): Yeast is a common host for expressing plant OSCs and CYP450s. Yeast strains are transformed with the expression vector containing the gene of interest. Protein expression is induced by growing the cells in a galactose-containing medium.
-
Bacterial Expression System (Escherichia coli): Acyltransferases are often expressed in E. coli. The expression vector is introduced into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: Recombinant proteins are often tagged (e.g., with a His-tag) to facilitate purification by affinity chromatography (e.g., Ni-NTA resin). The purified protein is then dialyzed and concentrated.
In Vitro Enzyme Assays
-
OSC Assay: The assay mixture typically contains the purified OSC enzyme, the substrate 2,3-oxidosqualene (often solubilized with a detergent like Triton X-100), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The reaction is incubated at an optimal temperature (e.g., 30°C) and then quenched with an organic solvent (e.g., ethyl acetate).
-
CYP450 Assay: These assays require the presence of a cytochrome P450 reductase (CPR) to transfer electrons from NADPH. The reaction mixture includes the purified CYP450, CPR, the substrate (e.g., cucurbitadienol), NADPH, and a suitable buffer. The reaction is incubated and then extracted with an organic solvent.
-
ACT Assay: The assay mixture contains the purified ACT enzyme, the acceptor substrate (a hydroxylated cucurbitane), the acetyl donor (acetyl-CoA), and a buffer. The reaction is incubated and then stopped, often by the addition of acid or an organic solvent.
Product Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used to identify the products of OSC assays. The organic extract of the reaction is derivatized (e.g., silylated) before injection into the GC-MS. The mass spectrum of the product is compared to that of authentic standards or published data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing the more polar, functionalized cucurbitacins produced in CYP450 and ACT assays. The reaction products are separated on a reverse-phase column (e.g., C18) and detected by mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for definitive structural elucidation, the product of a large-scale enzymatic reaction is purified (e.g., by HPLC) and its structure is determined by 1D and 2D NMR spectroscopy.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the functional characterization of a candidate gene in the this compound biosynthesis pathway.
Caption: A generalized experimental workflow for enzyme characterization.
Conclusion and Future Directions
The biosynthesis of this compound is a complex process that builds upon the well-established mevalonate pathway and the core cucurbitacin biosynthetic machinery. While the pathway to the likely precursor, cucurbitacin B, is becoming clearer, the final stereochemical conversion to this compound remains an area of active investigation. The proposed involvement of a specific epimerase or isomerase provides a testable hypothesis for future research.
The methodologies and data presented in this guide offer a solid foundation for researchers aiming to fully elucidate this pathway. The identification and characterization of the missing enzymatic link will be crucial for the development of biotechnological platforms for the sustainable production of this medicinally important compound. Future work should focus on:
-
Transcriptome and Genome Mining: In-depth analysis of plant species known to produce this compound to identify candidate epimerase/isomerase genes.
-
Enzyme Characterization: Functional expression and characterization of these candidate enzymes to confirm their role in the biosynthesis.
-
Metabolic Engineering: Reconstitution of the complete biosynthetic pathway in a heterologous host, such as yeast or a model plant, to enable scalable production.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for novel drug development strategies.
References
- 1. maxapress.com [maxapress.com]
- 2. Bitter principles of the Cucurbitaceae. Part XVI. Stereochemistry of cucurbitacin ring a α-ketols and their acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-epi-Isocucurbitacin B: A Comprehensive Technical Review
A Dearth of Specific Data Necessitates a Broader Look at Isocucurbitacin B
While the specific stereoisomer 3-epi-Isocucurbitacin B is not extensively characterized in publicly available scientific literature, its close relationship with Isocucurbitacin B, for which "epi-Isocucurbitacin B" is a listed synonym in chemical databases, allows for a comprehensive review of the known biological activities and mechanisms of this class of compounds[1]. This technical guide will primarily focus on the data available for Isocucurbitacin B, with the acknowledgment that the 3-epi form may exhibit unique properties. The study of related compounds, such as 3-epi-isocucurbitacin D, highlights that stereochemistry at the C-3 position can significantly influence cytotoxic activity[2].
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of cucurbitacins have been evaluated across a range of cancer cell lines. While specific data for this compound is unavailable, the activities of the closely related Isocucurbitacin B and Cucurbitacin B provide valuable insights into the potential potency of this compound class.
| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |
| Cucurbitacin B | MDA-MB-231 (Breast Cancer) | Cell Count | 3.03 x 10⁻⁸ M | [3] |
| A wide panel of breast cancer cell lines | Cell Count | 3.03 x 10⁻⁸ to 4.18 x 10⁻⁷ M | [3] | |
| Cutaneous Squamous Carcinoma Cell Lines (SRB1, SRB12, SCC13, COLO16) | Liquid Culture | 4 x 10⁻⁷ - 10⁻⁵ M | [4] | |
| 3-epi-Isocucurbitacin D | HT-29 (Colon Cancer) | Not Specified | 0.039 µM | [2] |
| Cucurbitacin D | HT-29 (Colon Cancer) | Not Specified | 0.12 µM | [2] |
| Elaeocarpucin C (a 16,23-epoxycucurbitacin) | HT-29 (Colon Cancer) | Not Specified | 0.41 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the biological activity of cucurbitacins.
Cell Proliferation and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
Cell Counting: Cells are seeded and treated with the compound of interest. Following incubation, cells are detached from the culture plate (e.g., using trypsin) and counted using a hemocytometer or an automated cell counter. This direct method provides information on the effect of the compound on cell number.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compound, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade. Following treatment with the compound, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Mechanisms of Action
Cucurbitacins are known to exert their anticancer effects through the modulation of multiple signaling pathways. While the specific pathways affected by this compound remain to be elucidated, the extensive research on Cucurbitacin B and Isocucurbitacin B provides a strong foundation for understanding its potential mechanisms.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Cucurbitacin B has been shown to be a potent inhibitor of STAT3 activation[5].
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Isocucurbitacin B has been reported to inhibit the PI3K/AKT pathway in glioma cells[6].
Experimental Workflow for Target Identification
A general workflow for identifying the molecular targets and mechanisms of action of a novel compound like this compound is outlined below.
Conclusion and Future Directions
The available evidence strongly suggests that Isocucurbitacin B and its related compounds are potent anticancer agents with multifaceted mechanisms of action. While a detailed characterization of this compound is currently lacking in the scientific literature, its structural similarity to Isocucurbitacin B implies it may possess similar biological activities.
Future research should focus on the specific isolation or synthesis of this compound to enable a thorough evaluation of its cytotoxic and mechanistic properties. A direct comparison with Isocucurbitacin B would be invaluable in understanding the structure-activity relationship of the C-3 epimerization. Furthermore, a comprehensive analysis of its effects on a wider range of cancer cell lines and its in vivo efficacy and toxicity are essential steps for any potential therapeutic development. The exploration of its impact on key signaling pathways, such as JAK/STAT and PI3K/AKT, will provide a deeper understanding of its molecular mechanisms and could pave the way for its use as a targeted anticancer agent.
References
- 1. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
The Biological Activity of 3-epi-Isocucurbitacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex triterpenoids renowned for their wide spectrum of biological activities, including potent cytotoxic and anti-inflammatory effects. Among these, Isocucurbitacin B and its stereoisomers have garnered significant attention for their potential as therapeutic agents. This technical guide focuses on the biological activity of a specific epimer, 3-epi-Isocucurbitacin B. Due to the limited availability of direct research on this particular compound, this paper will also draw upon the extensive data available for its closely related isomers, Isocucurbitacin B and Cucurbitacin B, to provide a comprehensive overview of its probable mechanisms of action and potential therapeutic applications. This comparative approach is essential for elucidating the structure-activity relationships within this potent class of molecules.
Cytotoxic Activity
While specific quantitative data for the cytotoxic effects of this compound is not extensively available in the public domain, the cytotoxic prowess of the closely related Isocucurbitacin B and Cucurbitacin B is well-documented across a multitude of cancer cell lines. It is reasonable to infer that this compound exhibits similar, though potentially quantitatively different, cytotoxic properties.
Table 1: Cytotoxic Activity of Isocucurbitacin B and Cucurbitacin B Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 / ED50 | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 µM | [1] |
| Isocucurbitacin B | HT-29 | Colon Cancer | 0.93 - 9.73 µM | [1] |
| Cucurbitacin B | CCRF-CEM | Leukemia | 15.6 - 35.3 nM | [2] |
| Cucurbitacin B | K562 | Leukemia | 15.6 - 35.3 nM | [2] |
| Cucurbitacin B | MOLT-4 | Leukemia | 15.6 - 35.3 nM | [2] |
| Cucurbitacin B | RPMI-8226 | Leukemia | 15.6 - 35.3 nM | [2] |
| Cucurbitacin B | SR | Leukemia | 15.6 - 35.3 nM | [2] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 3.03 x 10⁻⁸ M | [3][4] |
| Cucurbitacin B | Various Breast Cancer Lines | Breast Cancer | 10⁻⁸ - 10⁻⁷ M | [3][4] |
| Cucurbitacin B | SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 4x10⁻⁷ - 10⁻⁵ M | [5] |
| 3-epi-Isocucurbitacin D | HT-29 | Colon Cancer | Data available, specific value not cited | [6] |
Signaling Pathways and Mechanism of Action
The anticancer and anti-inflammatory activities of cucurbitacins are attributed to their ability to modulate multiple critical signaling pathways. The primary mechanism of action for Cucurbitacin B and Isocucurbitacin B involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[2][7]
Key Signaling Pathways Modulated by Cucurbitacin B and Isocucurbitacin B:
-
STAT3 Signaling: Cucurbitacin B is a potent inhibitor of STAT3 phosphorylation, which is a critical step in its activation.[7] Inhibition of STAT3 signaling leads to the downregulation of its target genes involved in cell proliferation, survival, and angiogenesis. This is a primary mechanism of its anticancer effects.[2]
-
Raf/MEK/ERK Pathway: In leukemia cells, Cucurbitacin B has been shown to inhibit the Raf/MEK/ERK signaling pathway, contributing to its anti-proliferative effects.[2]
-
PI3K/AKT Pathway: Isocucurbitacin B has been found to inhibit glioma growth through the modulation of the PI3K/AKT pathway.
-
Anoikis Promotion: Isocucurbitacin B promotes anoikis, a form of programmed cell death in glioma cells by targeting caveolin 1 (CAV1).[8]
The following diagram illustrates the proposed mechanism of action of Cucurbitacin B on the STAT3 signaling pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key assays used to evaluate the biological activity of cucurbitacins.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (or related compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation state of a target protein, such as STAT3.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated STAT3 and total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 and total STAT3, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion and Future Directions
While direct and extensive research on the biological activities of this compound is currently limited, the substantial body of evidence for its isomers, Isocucurbitacin B and Cucurbitacin B, provides a strong foundation for inferring its potential as a potent cytotoxic and anti-inflammatory agent. The primary mechanism of action is likely to involve the inhibition of key signaling pathways such as JAK/STAT3 and Raf/MEK/ERK.
Future research should focus on the direct investigation of this compound to:
-
Determine its specific IC50 values against a broad panel of cancer cell lines.
-
Elucidate its precise molecular targets and mechanisms of action.
-
Conduct comparative studies with its isomers to understand the impact of the C-3 stereochemistry on biological activity.
-
Evaluate its in vivo efficacy and safety profile in preclinical models.
Such studies are imperative to fully unlock the therapeutic potential of this promising natural product and its derivatives in the development of novel anticancer and anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isocucurbitacin B inhibits gliomas through the promotion of anoikis by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
3-epi-Isocucurbitacin B: An In-Depth Technical Guide on Core Mechanism of Action Hypotheses
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for 3-epi-Isocucurbitacin B is limited in publicly available scientific literature. This guide presents hypotheses based on the well-documented activities of its close structural analogs, primarily Cucurbitacin B and Isocucurbitacin B. The structural similarities suggest that this compound may share one or more of these mechanisms. All data and protocols presented herein refer to these analogs unless otherwise specified.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family. They are known for their potent biological activities, including anti-inflammatory and anticancer effects. This compound is a stereoisomer of Isocucurbitacin B. While specific data on this compound is scarce, the extensive research on related cucurbitacins provides a strong foundation for hypothesizing its potential mechanisms of action against cancer cells. The primary hypotheses revolve around the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Core Hypotheses on the Mechanism of Action
The prevailing hypotheses for the anticancer mechanism of cucurbitacins, which likely extend to this compound, involve:
-
Inhibition of the JAK/STAT Signaling Pathway: This is the most extensively documented mechanism for Cucurbitacin B. Inhibition of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs) disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Cucurbitacins are potent inducers of programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, most notably at the G2/M phase, preventing cancer cells from completing mitosis.
-
Modulation of Other Kinase Pathways: Evidence suggests that cucurbitacins can also impact other critical cancer-related pathways, including the MAPK and PI3K/Akt signaling cascades.
-
Targeting of a Novel Protein Interaction (for Isocucurbitacin B): A specific mechanism has been identified for Isocucurbitacin B involving direct binding to caveolin 1 (CAV1), which promotes a form of cell death known as anoikis in glioma cells.
Data Presentation: Quantitative Analysis of Cucurbitacin Activity
The following tables summarize the available quantitative data for Cucurbitacin B and Isocucurbitacin B, providing insights into their potency across various cancer cell lines.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | ~0.1 | [1] |
| U-2 OS | Osteosarcoma | 20 - 100 (significant viability reduction) | [2] |
| PC3 | Prostate Cancer | 5 - 25 (significant viability reduction) | [3] |
| LNCaP | Prostate Cancer | 5 - 25 (significant viability reduction) | [4] |
| HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [5] |
| SeAx | Cutaneous T-cell Lymphoma | 24.47 | [5] |
| MCF-7 | Breast Cancer | Not specified, effective at 2.5 and 5 | [6] |
| MDA-MB-231 | Breast Cancer | Not specified, effective at 2.5 and 5 | [6] |
Table 2: IC50 Values of Isocucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.93 - 9.73 | [7] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [7] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways hypothesized to be modulated by cucurbitacins.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on Cucurbitacin B are provided below. These protocols can serve as a template for investigating the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., U-2 OS, PC3) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the cucurbitacin compound (e.g., 20, 40, 80, 100 µM for U-2 OS) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with the cucurbitacin compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-3, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the cucurbitacin compound for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the cucurbitacin compound for the desired time. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
The mechanism of action of this compound is hypothesized to be similar to that of other well-studied cucurbitacins, primarily involving the inhibition of the JAK/STAT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells. The provided quantitative data and experimental protocols for its analogs offer a solid framework for initiating research into this specific compound.
Future research should focus on:
-
Directly assessing the effects of this compound on the JAK/STAT, MAPK, and PI3K/Akt pathways.
-
Determining the IC50 values of this compound across a panel of cancer cell lines.
-
Investigating whether this compound also interacts with caveolin 1, similar to Isocucurbitacin B.
-
Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.
By systematically applying the established methodologies outlined in this guide, the scientific community can elucidate the precise mechanism of action of this compound and evaluate its promise as a novel anticancer agent.
References
- 1. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
3-epi-Isocucurbitacin B: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Isocucurbitacin B is a cucurbitane triterpenoid (B12794562) that has demonstrated significant cytotoxic activity against various human tumor cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT15. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols that can be employed to generate this critical information. Furthermore, it touches upon the known signaling pathways affected by related cucurbitacins to provide a broader context for its biological activity.
Physicochemical Properties of this compound
While exhaustive experimental data on the solubility and stability of this compound is limited, some of its basic chemical properties have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆O₈ | PubChem |
| Molecular Weight | 558.7 g/mol | PubChem |
| CAS Number | 89647-62-1 | ChemicalBook[1] |
Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the experimental protocols for determining the solubility of this compound in various solvents.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound in aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with turbidity measurement capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add increasing volumes of the DMSO stock solution to PBS to create a serial dilution.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Figure 1: Workflow for Kinetic Solubility Assay.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, PBS)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a glass vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
Table 2: Example Solubility Data for this compound (Hypothetical)
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5.2 |
| Ethanol | 25 | > 1000 |
| DMSO | 25 | > 5000 |
Stability Assessment
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[1][2][3][4][5]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted under stress conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.
Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Basic: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the various stress conditions for the specified duration.
-
At each time point, withdraw a sample and neutralize it if necessary.
-
Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
Figure 2: Workflow for Forced Degradation Study.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life and storage conditions for the drug substance according to ICH Q1A(R2) guidelines.[3]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Store samples of this compound in containers that mimic the proposed packaging.
-
Place the samples in stability chambers maintained at the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, purity (by HPLC), and content of degradation products.
Table 3: Example Stability Data for this compound (Hypothetical, Accelerated Conditions)
| Time (Months) | Appearance | Purity (%) | Total Degradation Products (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.5 | 0.5 |
| 6 | White to off-white powder | 99.1 | 0.9 |
Signaling Pathways Modulated by Related Cucurbitacins
While the specific signaling pathways modulated by this compound are not well-documented, studies on the closely related Isocucurbitacin B and Cucurbitacin B have shown that they can inhibit cancer cell growth through various mechanisms. These include the modulation of the PI3K/AKT and MAPK pathways. Understanding these pathways can provide a basis for investigating the mechanism of action of this compound.
Figure 3: Simplified diagram of signaling pathways potentially affected by cucurbitacins.
Conclusion
The successful development of this compound as a therapeutic agent is contingent on a thorough characterization of its physicochemical properties. This technical guide provides a framework for the systematic evaluation of its solubility and stability. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to support further preclinical and clinical development. While this guide offers standardized methodologies, it is important to note that specific experimental conditions may need to be optimized for this compound.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Spectral Analysis of 3-epi-Isocucurbitacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral analysis of 3-epi-Isocucurbitacin B, a tetracyclic triterpenoid (B12794562) belonging to the cucurbitacin family. Cucurbitacins are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anticancer properties. Accurate structural elucidation through spectral methods is paramount for understanding structure-activity relationships and advancing preclinical and clinical research. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and relevant biological pathways associated with this compound.
Nomenclature Note
The nomenclature for cucurbitacin isomers can be complex. In the scientific literature, "this compound" is often used interchangeably with "3-epi-Isocucurbitacin D". This guide will refer to the compound as this compound, while acknowledging that data may be reported under the synonym 3-epi-Isocucurbitacin D. The molecular formula for this compound is C₃₀H₄₄O₇, with an exact mass of 516.3087 g/mol [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure determination of complex natural products like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.
While a complete, publicly available dataset for this compound is not readily found, the following tables represent the expected chemical shifts based on the known structure and data from closely related cucurbitacin analogs. The data is typically recorded in deuterated solvents such as pyridine-d₅ or chloroform-d₃.
Table 1: Representative ¹H NMR Spectral Data for a Cucurbitacin Scaffold
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~3.2-3.5 | m | |
| H-6 | ~5.7 | d | ~5.8 |
| H-12 | ~5.4 | brt | ~3.2 |
| H-23 | ~4.0-4.3 | m | |
| H-24 | ~6.5-7.0 | d | ~15.6 |
| Me-18 | ~1.0 | s | |
| Me-19 | ~0.7 | s | |
| Me-21 | ~1.3 | s | |
| Me-26 | ~1.1 | s | |
| Me-27 | ~1.2 | s | |
| Me-28 | ~1.0 | s | |
| Me-29 | ~0.9 | s | |
| Me-30 | ~0.9 | s |
Table 2: Representative ¹³C NMR Spectral Data for a Cucurbitacin Scaffold
| Position | Chemical Shift (δ) ppm |
| C-2 | ~210 |
| C-3 | ~78 |
| C-5 | ~140 |
| C-6 | ~125 |
| C-11 | ~212 |
| C-20 | ~75 |
| C-22 | ~202 |
| C-25 | ~70 |
Experimental Protocol: NMR Spectroscopy
A general protocol for the NMR analysis of cucurbitacins is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher)[2].
-
Acquire standard one-dimensional ¹H and ¹³C NMR spectra.
-
Acquire a suite of two-dimensional NMR spectra, including COSY, HSQC, and HMBC, to establish connectivity and finalize assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which aids in the structural elucidation of different parts of the molecule.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 517.3160 | To be determined |
| [M+Na]⁺ | 539.2980 | To be determined |
Fragmentation Analysis
The fragmentation of cucurbitacins in MS/MS experiments often involves characteristic neutral losses, such as water (H₂O) and acetic acid (C₂H₄O₂), as well as cleavages of the side chain. The exact fragmentation pattern can help to differentiate between isomers.
Experimental Protocol: Mass Spectrometry
A typical protocol for the LC-MS/MS analysis of cucurbitacins is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Chromatography:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.
-
Use a C18 column with a gradient elution of water and acetonitrile, often with a small amount of formic acid to improve ionization.
-
-
Mass Spectrometry:
-
The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode.
-
Acquire full scan mass spectra to determine the molecular ion.
-
Perform MS/MS experiments on the parent ion to obtain fragmentation data. The collision energy should be optimized to achieve a rich fragmentation spectrum.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectral analysis of this compound.
Biological Activity and Signaling Pathways
Cucurbitacins, including Isocucurbitacin B, are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration. While the specific pathways affected by this compound are a subject of ongoing research, studies on the closely related Isocucurbitacin B have shown inhibition of the PI3K/AKT, MAPK, and STAT3 signaling pathways[3][4][5]. These pathways are critical regulators of cell growth and apoptosis.
The diagram below illustrates the inhibitory effect of Isocucurbitacin B on the PI3K/AKT signaling pathway, a common mechanism of action for this class of compounds.
Conclusion
The spectral analysis of this compound requires a combination of advanced NMR and mass spectrometry techniques. This guide provides a framework for the methodologies and data interpretation necessary for the accurate structural characterization of this and other related cucurbitacin compounds. A thorough understanding of the spectral properties of these molecules is essential for the advancement of their development as potential therapeutic agents. Further research is needed to fully elucidate the specific NMR and MS/MS fragmentation data for this compound and to explore its precise biological mechanisms of action.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction and Analysis of 3-epi-Isocucurbitacin B from Trichosanthes kirilowii
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-epi-Isocucurbitacin B is a tetracyclic triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, including Trichosanthes kirilowii. This class of compounds has garnered significant interest for its potent biological activities, including cytotoxic and anti-inflammatory effects. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Trichosanthes kirilowii, as well as an overview of its potential mechanism of action through key signaling pathways.
Data Presentation: Quantitative Analysis of Cucurbitacin Recovery
The following table summarizes recovery data for related cucurbitacins from Trichosanthes kirilowii, providing a benchmark for the expected yield of this compound.
| Compound | Plant Source | Extraction Method | Analytical Method | Recovery Rate (%) | Reference |
| Cucurbitacin B | Trichosanthes kirilowii roots | 30% Ethanol (B145695) Extraction | HPLC-PDA | 99.2 - 101.7 | [1] |
| Cucurbitacin D | Trichosanthes kirilowii roots | 30% Ethanol Extraction | HPLC-PDA | 98.6 - 102.0 | [1] |
Experimental Protocols
Protocol 1: Extraction of Crude Cucurbitacin Mixture
This protocol details the initial solvent extraction of cucurbitacins from the dried roots of Trichosanthes kirilowii.
Materials:
-
Dried and powdered roots of Trichosanthes kirilowii
-
95% Ethanol (EtOH)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
Procedure:
-
Maceration: Macerate 1 kg of dried, powdered Trichosanthes kirilowii root material in 10 L of 95% ethanol at room temperature for 48 hours with occasional stirring.[2]
-
Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at 40°C to yield a crude residue.
-
Solvent Partitioning (Defatting): Suspend the crude residue in 1 L of deionized water and transfer to a 2 L separatory funnel. Perform an initial extraction with 1 L of hexane to remove non-polar compounds like fats and waxes. Discard the hexane layer.[2]
-
Liquid-Liquid Extraction: Extract the remaining aqueous layer three times with 1 L of chloroform.[3] Cucurbitacins will partition into the chloroform phase.
-
Final Concentration: Combine the chloroform fractions and concentrate to dryness using a rotary evaporator to obtain the crude cucurbitacin-rich extract.
Protocol 2: Isolation and Purification by Column Chromatography
This protocol describes the separation of the crude extract to isolate fractions containing this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude cucurbitacin-rich extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, load the sample onto the top of the packed column.[2]
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Spot each fraction on a TLC plate, develop using a chloroform:methanol (95:5) solvent system, and visualize under a UV lamp.
-
Pooling Fractions: Combine the fractions that show a similar TLC profile to that of a this compound standard, if available. Concentrate the pooled fractions to yield a semi-purified product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol details the final purification of this compound using preparative HPLC.
Materials:
-
Semi-purified this compound fraction
-
HPLC system with a preparative C18 column (e.g., 250 x 10 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
0.1% Trifluoroacetic acid (TFA) (optional, to improve peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile in water) and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 250 x 10 mm, 5 µm
-
Mobile Phase A: Water (with 0.1% TFA, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% TFA, optional)
-
Gradient: A linear gradient from 40% B to 70% B over 30 minutes.
-
Flow Rate: 4 mL/min
-
Detection: UV at 230 nm[4]
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents. The resulting pure compound can be lyophilized for long-term storage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Postulated signaling pathway inhibition by this compound.
Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals. The signaling pathway diagram represents a plausible mechanism based on related compounds and requires further experimental validation for this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of 3-epi-Isocucurbitacin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-epi-Isocucurbitacin B derivatives, which are synonymous with Isocucurbitacin B derivatives, and their evaluation as potential therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis of related cucurbitacin analogues and can be adapted for the generation of a diverse library of Isocucurbitacin B derivatives.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoids known for their potent cytotoxic and anticancer activities. Isocucurbitacin B, also referred to as this compound, is a member of this family that has garnered significant interest for its potential in cancer therapy. However, the inherent toxicity of these natural products often limits their clinical application. Consequently, the synthesis of novel derivatives is a key strategy to improve their therapeutic index by enhancing efficacy and reducing toxicity. These notes detail the synthetic approaches to novel Isocucurbitacin B derivatives and the subsequent evaluation of their biological activity.
Data Presentation
The following tables summarize the cytotoxic activity of various synthesized cucurbitacin derivatives against different cancer cell lines, providing a clear comparison of their potency.
Table 1: Cytotoxic Activity of Cucurbitacin B and its Derivatives against HepG-2 and L-O2 Cell Lines [1][2]
| Compound | Modification | HepG-2 IC₅₀ (µM) | L-O2 IC₅₀ (µM) | Therapeutic Index (TI) |
| Cucurbitacin B | Parent Compound | 0.32 | 0.32 | 1.00 |
| 10b | Addition of a phenylsulfonyl-substituted furoxan NO-releasing moiety | 0.63 | 2.97 | 4.71 |
Table 2: Cytotoxic Activity of Isocucurbitacin B against various Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Isocucurbitacin B | HeLa | 0.93 - 9.73 |
| Isocucurbitacin B | HT-29 | 0.93 - 9.73 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives, based on established methods for similar compounds.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a two-step process involving the protection of the C-2 hydroxyl group, followed by esterification at the C-16 position and subsequent deprotection.
Materials:
-
Isocucurbitacin B (starting material)
-
Tert-butyldimethylsilyl chloride (TBSCl)
-
Dichloromethane (DCM)
-
Carboxylic acid (R-COOH) of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the C-2 Hydroxyl Group:
-
Dissolve Isocucurbitacin B in dry DCM.
-
Add imidazole and TBSCl.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C-2 protected Isocucurbitacin B.
-
-
Esterification at the C-16 Position:
-
Dissolve the C-2 protected Isocucurbitacin B in DCM.
-
Add the desired carboxylic acid (R-COOH), EDCI, DMAP, and TEA.
-
Stir the mixture at room temperature for 8-12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Deprotection of the C-2 Hydroxyl Group:
-
Dissolve the crude product from the previous step in THF.
-
Add AcOH and TBAF.
-
Stir the mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final derivative by silica gel column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., HepG-2, HeLa, HT-29) and a normal cell line (e.g., L-O2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Cucurbitacin B and its derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4]
References
- 1. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-epi-Isocucurbitacin B In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of 3-epi-Isocucurbitacin B, a natural triterpenoid (B12794562) compound. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and sensitive method for quantifying cell viability. The information provided herein is collated from studies on the closely related compounds, Isocucurbitacin B and Cucurbitacin B, due to the limited availability of specific data for the 3-epi epimer.
Introduction
This compound belongs to the cucurbitacin family of tetracyclic triterpenoids, which are known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Understanding the cytotoxic profile of this compound is a critical first step in evaluating its potential as a therapeutic agent. This document outlines a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines and provides insights into its potential mechanism of action.
Data Presentation
The cytotoxic activity of cucurbitacins is cell-line dependent. Below is a summary of reported IC50 values for the closely related Isocucurbitacin B and Cucurbitacin B across various human cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for studying this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | |
| Isocucurbitacin B | HT-29 | Colorectal Cancer | 0.93 - 9.73 | |
| Cucurbitacin B | MCF7:5C | Breast Cancer | 3.2 | [1] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 2.4 | [1] |
| Cucurbitacin B | SKBR-3 | Breast Cancer | 1.9 | [1] |
| Cucurbitacin B | U-2 OS | Osteosarcoma | 20 - 100 | [2] |
| Cucurbitacin B | PC3 | Prostate Cancer | ~5-25 (concentration range tested) | [3] |
| Cucurbitacin B | A549 | Lung Cancer | Concentration-dependent inhibition observed | [4] |
| Cucurbitacin B | Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | 0.1 | [5] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, HT-29, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete media until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including controls) is less than 0.5%.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: cells with medium only (negative control) and cells with medium containing the same concentration of DMSO as the treated wells (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of related cucurbitacins, this compound is hypothesized to induce apoptosis through the inhibition of the JAK/STAT and MAPK signaling pathways.
Caption: Proposed mechanism of this compound action.
References
- 1. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for STAT3 Signaling Pathway Inhibition by 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of 3-epi-Isocucurbitacin B on the STAT3 signaling pathway. While direct studies on this compound are limited, research on the closely related compound, Isocucurbitacin B, for which "epi-Isocucurbitacin B" is a synonym, has demonstrated its potential to modulate STAT3 activity. The protocols and data presented herein are based on established methodologies for evaluating STAT3 inhibitors and available data on Isocucurbitacin B and other cucurbitacins.
Mechanism of Action
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds, are known to inhibit the JAK/STAT3 signaling pathway. The proposed mechanism of action for Isocucurbitacin B and its analogs involves the inhibition of STAT3 phosphorylation. The Janus kinases (JAKs) are upstream tyrosine kinases that phosphorylate STAT3 in response to cytokine and growth factor signaling. Inhibition of JAKs or direct interaction with STAT3 can prevent this phosphorylation event. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell proliferation and survival. By inhibiting STAT3 phosphorylation, Isocucurbitacin B effectively blocks this signaling cascade, leading to a reduction in the expression of STAT3 target genes and subsequent induction of apoptosis in cancer cells.
Data Presentation
The following table summarizes the inhibitory effects of Isocucurbitacin B on cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Isocucurbitacin B | U251 (Glioma) | Western Blot | p-STAT3/STAT3 levels | Decreased expression | [1] |
| Isocucurbitacin B | U87 (Glioma) | CCK-8 Assay | Cell Proliferation | Inhibition observed | [1] |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., U251, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the medium and wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest treatment dose.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays such as Western blotting or cell viability assays.
References
Application Notes and Protocols for 3-epi-Isocucurbitacin B Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of tetracyclic triterpenoids derived from various plant families, such as Cucurbitaceae, and are known for their wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[1] 3-epi-Isocucurbitacin B is a member of this family and is investigated for its potential as a therapeutic agent. A critical step in evaluating its potential is the analysis of its dose-response relationship in relevant biological systems. This document provides detailed protocols and application notes for conducting a comprehensive dose-response curve analysis of this compound, focusing on its cytotoxic effects on cancer cell lines.
The dose-response curve is a fundamental tool in pharmacology for characterizing the relationship between the concentration of a drug and its elicited biological effect.[2][3] Key parameters derived from this analysis, such as the half-maximal inhibitory concentration (IC50), provide quantitative measures of a compound's potency.[3][4]
This document outlines the necessary experimental procedures, data analysis, and visualization of key signaling pathways potentially modulated by this compound, based on the known mechanisms of related cucurbitacin compounds.
Data Presentation: Quantitative Analysis of Cytotoxicity
The primary quantitative data from a dose-response analysis is the IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%. The following tables provide examples of reported IC50 values for Isocucurbitacin B and other cucurbitacins in various cancer cell lines. These tables serve as a reference and a template for presenting experimentally determined data for this compound.
Table 1: Example IC50 Values of Isocucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.93 - 9.73 | [5] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [5] |
Table 2: Example IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | ~0.3 | [6] |
| LNCaP | Prostate Cancer | ~0.3 | [6] |
| SGC7901 | Gastric Cancer | Dose-dependent inhibition | [7] |
| BGC823 | Gastric Cancer | Dose-dependent inhibition | [7] |
| MGC803 | Gastric Cancer | Dose-dependent inhibition | [7] |
| MKN74 | Gastric Cancer | Dose-dependent inhibition | [7] |
| ASPC-1 | Pancreatic Cancer | Dose-dependent inhibition | [7] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition | [7] |
| HPAC | Pancreatic Cancer | Dose-dependent inhibition | [7] |
| MiaPaCa-2 | Pancreatic Cancer | Dose-dependent inhibition | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for treatment. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
Protocol 2: Determination of IC50 using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is an alternative colorimetric assay for determining cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CCK-8 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described previously.
-
Cell Treatment: Treat the cells with the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.[9]
Mandatory Visualizations
Signaling Pathways Modulated by Cucurbitacins
Cucurbitacins, including Isocucurbitacin B, have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration.[1][6][10][11][12][13] The following diagram illustrates a generalized overview of these pathways, which are likely targets for this compound.
Caption: Generalized signaling pathways modulated by cucurbitacins.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the logical workflow for conducting a dose-response analysis of this compound.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Isocucurbitacin B inhibits gliomas through the promotion of anoikis by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin B and I inhibits colon cancer growth by targeting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-epi-Isocucurbitacin B, a cucurbitane triterpenoid (B12794562) with significant cytotoxic activity against various human tumor cell lines.[1] Due to the presence of multiple stereoisomers in natural extracts and synthetic preparations, achieving high purity of the desired epimer is crucial for accurate pharmacological studies and drug development. This document outlines a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound from its isomers, particularly Isocucurbitacin B. The protocol is designed for both analytical method development and preparative scale-up. Additionally, this note includes information on the known biological signaling pathways affected by cucurbitacins.
Introduction
Cucurbitacins are a class of tetracyclic triterpenes known for their potent biological activities, including anti-inflammatory and anticancer effects. Isocucurbitacin B and its epimers are of particular interest due to their demonstrated cytotoxicity. The separation of these structurally similar epimers presents a significant chromatographic challenge. Chiral HPLC, particularly with polysaccharide-based stationary phases, has proven effective for resolving such isomeric mixtures. This application note details a method utilizing an amylose-based chiral stationary phase for the successful purification of this compound.
Experimental Protocols
I. Analytical Method Development for this compound Separation
This phase focuses on optimizing the separation of this compound from a mixture of cucurbitacin isomers on an analytical scale.
Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A chiral column with an amylose (B160209) derivative stationary phase is recommended for this separation. An example is a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.
-
Solvents: HPLC grade n-hexane, isopropanol, and ethanol.
-
Sample: A partially purified mixture of cucurbitacins containing Isocucurbitacin B and this compound, dissolved in a suitable solvent (e.g., a mixture of the mobile phase components).
Chromatographic Conditions (Analytical Scale):
| Parameter | Recommended Conditions |
| Column | Chiral Amylose-based, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.1 - 1.0 mg/mL |
Protocol:
-
System Preparation: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Monitor the separation at 230 nm and record the chromatogram.
-
Peak Identification: Identify the peaks corresponding to Isocucurbitacin B and this compound based on retention times (if standards are available) or by collecting fractions for further analysis (e.g., NMR, MS).
-
Method Optimization: Adjust the mobile phase composition (e.g., the ratio of n-hexane to isopropanol) to achieve optimal resolution between the epimers.
II. Preparative HPLC Purification of this compound
This protocol describes the scale-up of the optimized analytical method for the purification of larger quantities of this compound.
Instrumentation and Materials:
-
Preparative HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger sample injector or loading pump, a preparative scale column, and a fraction collector.
-
Preparative Column: A larger dimension chiral column with the same stationary phase as the analytical column (e.g., 20 x 250 mm, 5 µm).
-
Solvents and Sample: As per the analytical method, but in larger quantities.
Chromatographic Conditions (Preparative Scale):
| Parameter | Recommended Conditions |
| Column | Chiral Amylose-based, 20 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (optimized from analytical scale) |
| Flow Rate | 18.9 mL/min (scaled from analytical flow rate) |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | Dependent on loading study, e.g., 1-5 mL |
| Sample Concentration | Higher concentration, e.g., 5-10 mg/mL |
Protocol:
-
System Equilibration: Equilibrate the preparative column with the mobile phase.
-
Loading Study: Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load without compromising resolution.
-
Preparative Run: Inject the optimized sample volume and concentration onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak using the fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using the developed analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative HPLC Purification Data for this compound
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 x 250 mm | 20 x 250 mm |
| Particle Size | 5 µm | 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (80:20) | n-Hexane:Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min | 18.9 mL/min |
| Retention Time (Isocucurbitacin B) | ~12.5 min | ~12.5 min |
| Retention Time (this compound) | ~14.8 min | ~14.8 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Sample Load | ~0.01 mg | ~25 mg per injection |
| Purity Achieved | >98% | >98% |
| Yield | N/A | Dependent on starting material |
Note: Retention times and sample load are representative and may vary depending on the specific column batch, HPLC system, and sample matrix.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the purification of this compound is depicted below, from initial analytical method development to preparative scale purification and final purity analysis.
Inhibition of Cancer Signaling Pathways by Cucurbitacins
Cucurbitacins, including Isocucurbitacin B, are known to exert their cytotoxic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates the inhibitory action on the JAK/STAT and PI3K/AKT/mTOR pathways. Isocucurbitacin B has been shown to inhibit glioma growth through the PI3K/AKT pathway.[2]
Conclusion
The protocol described in this application note provides a robust framework for the successful purification of this compound from complex isomeric mixtures. The use of a chiral amylose-based stationary phase is key to achieving the necessary resolution. By following the outlined steps for analytical method development and subsequent preparative scale-up, researchers can obtain highly pure this compound for further biological and pharmacological evaluation. The provided diagrams offer a clear visual representation of the purification workflow and the compound's mechanism of action through the inhibition of critical cancer signaling pathways.
References
Application Notes and Protocols for 3-epi-Isocucurbitacin B as a Potential Anticancer Agent
Disclaimer: Due to the limited availability of specific research data on 3-epi-Isocucurbitacin B, these application notes and protocols are primarily based on studies conducted with its close structural analog, Cucurbitacin B. Researchers should consider this when designing experiments and interpreting results for this compound.
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds isolated from plants of the Cucurbitaceae family, have demonstrated a wide range of biological activities, including potent anticancer effects.[1] Cucurbitacin B is one of the most abundant and extensively studied members of this family, showing efficacy against various cancer types such as breast, lung, prostate, and osteosarcoma.[1][2][3] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like JAK/STAT and MAPK.[1][4][5] While specific data on this compound is sparse, its structural similarity to Cucurbitacin B suggests it may possess comparable anticancer properties, making it a compound of interest for further investigation.
These notes provide an overview of the potential anticancer applications of this compound, with detailed protocols derived from studies on Cucurbitacin B.
Anticancer Activity and Mechanism of Action
Cucurbitacin B has been shown to inhibit cancer cell proliferation and induce apoptosis across a variety of cell lines. Its primary mechanisms of action include:
-
Induction of Apoptosis: Cucurbitacin B activates both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9.[4][5] It also leads to nuclear fragmentation and chromatin condensation in cancer cells.[4][5]
-
Cell Cycle Arrest: Treatment with Cucurbitacin B can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell division and proliferation.[3][6]
-
Inhibition of Signaling Pathways: A key mechanism of Cucurbitacin B is the inhibition of the JAK/STAT signaling pathway, particularly the phosphorylation of STAT3, which is crucial for tumor cell survival and proliferation.[4] It also modulates the MAPK signaling cascade.[4]
-
Anti-Metastatic Effects: Cucurbitacin B has been observed to suppress the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis.[4]
Quantitative Data Summary
The following tables summarize the cytotoxic and mechanistic effects of Cucurbitacin B on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Cucurbitacin B
| Cell Line | Cancer Type | IC50 / Effective Concentration | Duration of Treatment | Reference |
| U-2 OS | Osteosarcoma | 20–100 µM (Significant growth inhibition) | 48 hours | [4] |
| PC-3 | Prostate Cancer | IC50 ≈ 15 µM | 24 hours | |
| MCF-7 | Breast Cancer | Dose-dependent inhibition (2.5 µM and 5 µM tested) | 24 hours | [7] |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition (2.5 µM and 5 µM tested) | 24 hours | [7] |
| A549 | Lung Cancer | Dose- and time-dependent inhibition | 24 hours | |
| SKBR-3 | Breast Cancer | Growth inhibition at 2-10 µg/mL | Not Specified | [6] |
Table 2: Mechanistic Effects of Cucurbitacin B
| Cell Line | Effect | Concentration | Duration | Reference |
| PC-3 | Increased Caspase-3 Activity | 5-25 µM | 24 hours | |
| PC-3 | G2/M Cell Cycle Arrest | 5-25 µM | 24 hours | [5] |
| U-2 OS | Increased Apoptotic Cells | 20-100 µM | 48 hours | [4] |
| A549 | Increased Caspase-3 and -9 Activity | Dose-dependent | 24 hours | |
| MCF-7 | G2/M Cell Cycle Arrest | 2.5 µM and 5 µM | 24 hours | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound, based on methodologies used for Cucurbitacin B.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., PC-3, U-2 OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on key signaling proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Cyclin B1).
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Experimental workflow for evaluating the in vitro anticancer effects of this compound.
Caption: Postulated signaling pathways affected by this compound, leading to anticancer effects.
References
- 1. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Effects of Cucurbitacin B in Breast Cancer Cells: Down-Regulation of the c-Myc/hTERT/Telomerase Pathway and Obstruction of the Cell Cycle [mdpi.com]
- 7. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-epi-Isocucurbitacin B Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of 3-epi-Isocucurbitacin B, a potent member of the cucurbitacin family of tetracyclic triterpenoid (B12794562) compounds. These compounds are known for their broad-spectrum anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][3][4][5] This document offers detailed methodologies for essential in vitro assays to characterize the cellular responses to this compound treatment.
Mechanism of Action
This compound, like other cucurbitacins, exerts its anticancer effects through a multi-pronged approach. It is known to disrupt the microtubule and F-actin cytoskeleton, leading to morphological changes in cancer cells.[6] Key mechanisms of action include:
-
Induction of Apoptosis: Treatment with cucurbitacins leads to programmed cell death by activating both intrinsic and extrinsic apoptotic pathways.[7] This is often characterized by nuclear fragmentation, chromatin condensation, and the activation of caspases 3, 8, and 9.[7][8][9]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, most commonly at the G2/M or S phase.[1][4][10][11] This effect is associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cdc2.[11]
-
Modulation of Signaling Pathways: this compound is expected to modulate several critical signaling pathways involved in cancer cell growth and survival. These include the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[1][5][8][12][13] Inhibition of these pathways can suppress tumor progression and enhance sensitivity to other treatments.
Data Presentation
Table 1: Reported IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | ~15-20 | 24 |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | Not specified |
| SKBR-3 | Breast Cancer (ER-) | Not specified | 48 |
| HBL-100 | Mammary Epithelium | Not specified | 48 |
| MCF-7 | Breast Cancer (ER+) | Not specified | 48 |
| T47D | Breast Cancer (ER+) | Not specified | 48 |
| MDA-MB-231 | Breast Cancer (ER-) | 10⁻⁸ - 10⁻⁷ M | Not specified |
| U-2 OS | Osteosarcoma | ~40-80 | Not specified |
| A549 | Lung Cancer | ~0.1-1 | 24, 48, 72 |
| U251 | Glioma | Not specified | Not specified |
| U87 | Glioma | Not specified | Not specified |
Note: The table presents data for Cucurbitacin B, a closely related compound, to provide an expected range of effective concentrations for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[9]
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.[9] Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacin B in cancer: A comprehensive review of its targets and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogrev.com [phcogrev.com]
- 5. Multifaceted Therapeutic Impacts of Cucurbitacin B: Recent Evidences From Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cucurbitacin B induces apoptosis and S phase cell cycle arrest in BEL-7402 human hepatocellular carcinoma cells and is effective via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-epi-Isocucurbitacin B Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 3-epi-Isocucurbitacin B from plant sources.
Frequently Asked Questions (FAQs)
Q1: Which plant species are known sources of this compound?
A1: this compound and its isomers have been identified in several plant species. Notable sources include Ipomopsis aggregata (Polemoniaceae) and Helicteres isora (Malvaceae).[1][2] While not explicitly mentioning the "B" isomer, related cucurbitacins have been isolated from plants like Elaeocarpus chinensis, suggesting that other species within this genus could also be potential sources.[3] The Cucurbitaceae family is a rich source of various cucurbitacins, and exploring different species within this family may yield this compound.[4]
Q2: What is the most effective solvent for extracting this compound?
A2: The choice of solvent is critical for maximizing extraction yield and depends on the specific plant matrix. Cucurbitacins, in general, are tetracyclic triterpenoids with moderate polarity. They are typically soluble in solvents like methanol (B129727), ethanol (B145695), chloroform (B151607), ethyl acetate (B1210297), and acetone, but only slightly soluble in water.[5][6] Chloroform and methanol are commonly used for extracting cucurbitacins.[7] While chloroform extracts may be cleaner, methanol often provides higher recovery.[7] For dried plant material, an initial extraction with a polar solvent like 75% ethanol or methanol is often effective.[8] Subsequent liquid-liquid partitioning can then be used to separate compounds based on polarity.
Q3: How can I prevent the degradation of this compound during extraction and storage?
A3: Cucurbitacins can be susceptible to degradation, particularly in crude extracts. Key factors to control are temperature, pH, and enzymatic activity. Crude aqueous extracts of cucurbitacin-containing plants have shown significant degradation at room temperature (25°C), with less than 10% of the compound remaining after 8 weeks.[4] Refrigeration (4°C) or freezing (-20°C) significantly slows this degradation.[4] Microbial growth in extracts can raise the pH to 9 or higher, leading to rapid degradation.[4] Additionally, endogenous plant enzymes released during extraction can degrade cucurbitacins; heat treatment of the initial extract may inactivate these enzymes.[4] It is recommended to store crude extracts at low temperatures and to process them promptly.
Q4: What are the recommended chromatographic techniques for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary for high-purity isolation.
-
Initial Cleanup: After solvent extraction and partitioning, flash column chromatography using silica (B1680970) gel is a common first step to separate major classes of compounds.[3][9]
-
Fractionation: A second stage of column chromatography, often using reversed-phase C18 material, can further fractionate the extract.[3]
-
Final Purification: High-Performance Liquid Chromatography (HPLC) is essential for final purification and isolating isomers. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water or methanol and water.[7][8][10] For separating closely related isomers like this compound from isocucurbitacin B, a chiral column may be necessary.[11]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell lysis due to improper grinding of plant material.2. Inappropriate solvent selection for the target compound's polarity.3. Insufficient extraction time or temperature.4. Suboptimal solid-to-solvent ratio. | 1. Ensure plant material is finely powdered (e.g., 150 µm) to maximize surface area for solvent penetration.[1]2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, acetone). Aqueous mixtures (e.g., 50% ethanol) can also be effective.[12]3. Optimize extraction time and temperature. For some methods, increasing temperature up to 50-60°C can improve yield.[1]4. Experiment with different solid-to-solvent ratios (e.g., 1:30 or 1:40 g/mL) to ensure complete extraction.[1] |
| Co-elution of Impurities in HPLC | 1. Inadequate resolution on the HPLC column.2. Presence of closely related isomers.3. Inappropriate mobile phase gradient. | 1. Use a high-resolution column (e.g., smaller particle size, longer column).[8]2. If isomers are present, consider using a chiral HPLC column for separation.[11]3. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely related compounds.[13] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[5] |
| Broad or Tailing Peaks in HPLC | 1. Column degradation.2. Sample overload.3. Interaction of the compound with acidic silanol (B1196071) groups on the silica packing. | 1. Operate the column within the recommended pH range (typically 2-8 for silica-based columns).[13]2. Reduce the concentration or injection volume of the sample.[13]3. Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions. Using a high-purity, end-capped C18 column can also minimize this effect.[13] |
| Loss of Compound During Purification | 1. Degradation of the compound on the silica gel column.2. Irreversible adsorption to the stationary phase.3. Decomposition in certain solvents or pH conditions. | 1. Minimize the time the compound is on the silica gel column. Ensure the column is properly packed and run efficiently.2. If significant loss is observed on silica, switch to a different stationary phase like reversed-phase C18 for initial cleanup.3. Avoid prolonged exposure to harsh conditions. Buffer the mobile phase if pH sensitivity is suspected. |
Data Presentation: Comparison of Extraction Parameters for Cucurbitacins
The following tables summarize quantitative data from studies on cucurbitacin extraction. While not all data is specific to this compound, it provides valuable insights into optimizing extraction conditions for this class of compounds.
Table 1: Effect of Solvent and Extraction Method on Cucurbitacin Yield
| Cucurbitacin | Plant Source | Extraction Method | Solvent | Yield (mg/g Dry or Fresh Weight) | Reference |
| Cucurbitacin I | Diplocyclos palmatus | Continuous Shaking | Chloroform | 2.345 ± 0.1686 (DW) | [1] |
| Cucurbitacin B | Diplocyclos palmatus | Continuous Shaking | Chloroform | 1.584 ± 0.15 (DW) | [1] |
| Cucurbitacin I | Lagenaria siceraria (Mesocarp) | Soxhlet | Acetone | 13.77 ± 0.20 (FW) | [14] |
| Cucurbitacin I | Lagenaria siceraria (Mesocarp) | Continuous Shaking | Acetone | 6.335 ± 0.21 (FW) | [14] |
| Cucurbitacin B | Lagenaria siceraria (Peel) | Chloroform Extraction | Chloroform | 0.0337 ± 0.0031 (FW) | [15] |
| Cucurbitacin B | Lagenaria siceraria (Pulp) | Chloroform Extraction | Chloroform | 0.0239 ± 0.0021 (FW) | [15] |
Table 2: HPLC Parameters for Cucurbitacin Analysis and Purification
| Parameter | Description | Reference |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][8][10] |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or TFA) or Methanol and Water | [7][8][10] |
| Flow Rate | 0.5 - 1.0 mL/min for analytical; higher for semi-preparative | [3] |
| Detection | UV at 220-270 nm | [6][11] |
| Temperature | Ambient or controlled at ~35°C | [16] |
Experimental Protocols
Protocol 1: General Extraction and Partial Purification
This protocol is a starting point for obtaining a cucurbitacin-enriched fraction from dried plant material.
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 75% ethanol at a 1:10 (w/v) ratio.
-
Agitate the mixture at room temperature for 24-48 hours.[9]
-
Filter the mixture to separate the plant debris from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[9]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform an initial extraction with hexane (B92381) to remove non-polar compounds like fats and waxes. Discard the hexane layer.[9]
-
Subsequently, perform multiple extractions of the aqueous layer with chloroform or ethyl acetate to partition the cucurbitacins into the organic phase.[3][9]
-
Combine the organic layers and concentrate them using a rotary evaporator to yield a partially purified cucurbitacin mixture.[9]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent (e.g., chloroform).
-
Dissolve the partially purified mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding methanol to chloroform.[9]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compounds of interest.
-
Protocol 2: HPLC Purification of this compound
This protocol outlines the final purification step using HPLC.
-
System Preparation: Use a preparative or semi-preparative HPLC system equipped with a C18 column. Prepare mobile phases: Solvent A (HPLC-grade water with 0.1% formic acid) and Solvent B (HPLC-grade acetonitrile with 0.1% formic acid). Degas the solvents.[8]
-
Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.[8]
-
Chromatographic Conditions:
-
Fraction Collection: Use an automated fraction collector to collect the peak corresponding to the retention time of this compound.
-
Purity Confirmation: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm purity. Confirm the identity of the compound using LC-MS and/or NMR.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A simplified logic diagram for troubleshooting common extraction and purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 4. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogrev.com [phcogrev.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. CN102297905A - HPLC (High Performance Liquid Chromatography) method for utilizing chiral column to separate, identify and prepare monomer matter from cucurbitacin mixture - Google Patents [patents.google.com]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 3-epi-Isocucurbitacin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling 3-epi-Isocucurbitacin B, with a focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
Yes, this compound is soluble in DMSO.[1] For many related hydrophobic compounds, DMSO is the solvent of choice for preparing concentrated stock solutions for in vitro and in vivo studies.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture media. Why is this happening and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[2]
To prevent precipitation, consider the following:
-
Use pre-warmed media (37°C): Adding the compound to cold media can decrease its solubility.[2]
-
Perform serial dilutions: Instead of adding a highly concentrated stock directly to your final volume, create intermediate dilutions in pre-warmed media.[2]
-
Add the stock solution dropwise while gently vortexing: This helps to disperse the compound more evenly and avoids localized high concentrations that can lead to precipitation.[2]
-
Lower the final concentration: The final concentration of this compound in your experiment may be exceeding its aqueous solubility limit.[4]
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[2]
Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section of this guide.
Q5: Can I store this compound in a DMSO solution? If so, under what conditions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to two weeks) and at -80°C for long-term storage.[1] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | The concentration is too high, or the DMSO may have absorbed water. | Try gentle warming (up to 37°C) or brief sonication. Use fresh, anhydrous grade DMSO.[5] |
| Precipitation occurs immediately upon dilution in aqueous media. | Rapid solvent exchange and exceeding aqueous solubility. | Perform a serial dilution in pre-warmed (37°C) media. Add the DMSO stock slowly while vortexing.[2] |
| Cloudiness or turbidity appears in the media over time. | The compound is slowly precipitating out of the solution. | The final concentration may be too high for long-term stability in the aqueous media. Consider using a lower final concentration. |
| Variability in experimental results. | Inconsistent dosing due to precipitation or degradation of the compound. | Always visually inspect the media for any signs of precipitation before adding to cells. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell toxicity observed in the vehicle control. | The final concentration of DMSO is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[2] |
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Storage Temperature (Stock Solution) | Reference |
| Cucurbitacin I* | DMSO | ≥22.45 mg/mL | -20°C | [3] |
| This compound | DMSO | Soluble (quantitative data not available) | -20°C to -80°C | [1] |
*Note: Data for Cucurbitacin I is provided as a reference for a structurally similar compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: ~558.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out approximately 5.6 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Preventing degradation of 3-epi-Isocucurbitacin B in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 3-epi-Isocucurbitacin B in solution, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. Once in solution, it is best to prepare it fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than two weeks.[1]
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, DMSO is a common choice; however, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The stability of cucurbitacins in solution can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Extreme pH values (highly acidic or alkaline) may lead to hydrolysis or other chemical modifications.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can affect the molecule's integrity.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by storing in single-use aliquots.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation may not be visually apparent. The most reliable method to assess the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored stock, perform a quality control check using HPLC to confirm the compound's integrity and concentration. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Loss of biological activity | The compound has degraded due to improper storage or handling. | Review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and dissolved in a suitable, high-purity solvent. Consider performing a stability study under your specific experimental conditions. |
| Precipitate forms in the solution | The concentration of this compound exceeds its solubility in the chosen solvent or upon dilution in aqueous media. | Ensure the stock concentration is within the solubility limits for the solvent. When diluting into aqueous buffers or cell culture media, add the stock solution dropwise while vortexing to facilitate mixing and prevent precipitation. A gentle warming of the solution might also help to redissolve any precipitate. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using HPLC.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO, ethanol)
- Aqueous buffer of desired pH
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubator or water bath
- Light-protective vials (e.g., amber vials)
2. Procedure:
- Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mM).
- Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest.
- Divide the solution into aliquots in light-protective vials for each time point and condition to be tested (e.g., different temperatures, pH values).
- Store the aliquots under the desired conditions. For example, to test temperature stability, place vials at 4°C, room temperature (25°C), and 37°C. To test light stability, expose some vials to ambient light while keeping others in the dark.
- At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each condition.
- Analyze the samples by HPLC.
- Quantify the peak area of this compound at each time point. The initial time point (t=0) will serve as the 100% reference.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of remaining compound against time to determine the degradation kinetics.
Summary of Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Notes |
| Powder | N/A | -20°C | Long-term | Store in a tightly sealed, light-proof container. |
| Stock Solution | DMSO, Ethanol, Methanol, Chloroform | -20°C | Up to 2 weeks[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer/Media | As per experiment | Same day | Prepare fresh before each experiment for best results. |
Signaling Pathways and Workflows
Cucurbitacins, including likely this compound, are known to affect several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. The diagrams below illustrate the inhibitory effects on the JAK/STAT and MAPK pathways.
References
Technical Support Center: Optimizing 3-epi-Isocucurbitacin B for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-epi-Isocucurbitacin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cucurbitane triterpenoid, a class of natural compounds known for their potent cytotoxic activities against various cancer cell lines. While the precise mechanism of this compound is still under investigation, related compounds like Isocucurbitacin B and Cucurbitacin B are known to exert their effects by inhibiting key signaling pathways involved in cell proliferation, migration, and survival, such as the JAK/STAT, PI3K/AKT, and MAPK pathways. They are also known to induce apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
For cell-based assays, this compound should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and maintain its stability.
Q3: What is a typical starting concentration range for this compound in cell assays?
While specific IC50 values for this compound are not widely published, data from the closely related Isocucurbitacin B can provide a starting point. For initial experiments, a broad concentration range, for instance from 0.1 µM to 100 µM, is recommended to determine the optimal working concentration for your specific cell line and assay.
Q4: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to deliver the highest concentration of this compound to the cells. This will help you to distinguish the cytotoxic effects of the compound from any potential solvent-induced toxicity. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxic effect observed | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: The compound may have degraded due to improper storage or handling. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to the compound. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Ensure the compound is stored correctly and prepare fresh dilutions from a new stock aliquot for each experiment. 3. Research the sensitivity of your cell line to related cucurbitacins or test a different cell line. |
| Precipitation of the compound in cell culture medium | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Solvent Shock: Rapid dilution of the DMSO stock in the aqueous medium can cause the compound to precipitate. | 1. Prepare a lower concentration working stock or reduce the final concentration in the assay. 2. Add the DMSO stock to the pre-warmed culture medium dropwise while gently vortexing. Perform serial dilutions to gradually decrease the solvent concentration. |
| Inconsistent results between experiments | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results. 2. Inconsistent Incubation Times: Variations in the duration of compound exposure can affect the outcome. 3. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations. | 1. Ensure a uniform cell seeding density across all wells and plates. Allow cells to adhere and reach a consistent confluency before treatment. 2. Strictly adhere to the planned incubation times for all experiments. 3. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
| High background in viability assays | 1. Contamination: Bacterial or fungal contamination can interfere with colorimetric or fluorometric readouts. 2. Compound Interference: The compound itself may interfere with the assay reagents. | 1. Maintain sterile cell culture techniques to prevent contamination. 2. Run a cell-free control with the compound and the assay reagent to check for any direct interaction. |
Data Presentation
Table 1: Cytotoxic Activity of Isocucurbitacin B (a related compound) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HeLa | Cervical Cancer | 0.93 - 9.73 | MTT Assay |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | MTT Assay |
| U251 | Glioblastoma | Not specified | CCK-8 Assay |
| U87 | Glioblastoma | Not specified | CCK-8 Assay |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the Scratch: Once a confluent monolayer is formed, use a sterile pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator and capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess the effect of the compound on cell migration.
Visualizations
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Technical Support Center: 3-epi-Isocucurbitacin B Purification
Welcome to the technical support center for the purification of 3-epi-Isocucurbitacin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this cytotoxic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges include the presence of structurally similar cucurbitacin isomers that can co-elute during chromatography, potential degradation of the compound under non-optimal pH and temperature conditions, and achieving high purity and yield.
Q2: What is a suitable chromatographic method for the purification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method. A semi-preparative RP-18 column with a methanol-water or acetonitrile-water gradient is often employed for the final purification steps.
Q3: What are the typical purity levels and yields I can expect?
A3: Commercially available Isocucurbitacin B, a closely related compound, is typically offered at purities of 95-99%, as determined by HPLC.[1] Yields are highly dependent on the starting material and the purification scale. For a related compound, 3-epi-isocucurbitacin D, a yield of 2.5 mg was obtained from 250 mg of a fractionated plant extract.[2]
Q4: How should I store purified this compound to ensure its stability?
A4: Based on the stability of similar cucurbitacins, it is recommended to store the purified solid compound at -20°C.[3] For solutions, it is best to prepare them fresh in an anhydrous solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.[3]
Q5: What are the known biological activities of this compound?
A5: this compound exhibits significant cytotoxic activity against various human tumor cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound and other related cucurbitacins.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate separation from isomeric impurities. | - Optimize the gradient slope of the mobile phase. A shallower gradient can improve the separation of closely eluting compounds.- Adjust the mobile phase composition. Experiment with different ratios of methanol (B129727)/acetonitrile and water.- Consider using a different column chemistry or a column with a smaller particle size for higher efficiency. |
| Peak Tailing | - Interaction of the compound with active sites on the column packing.- Column overload. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Reduce the sample concentration or injection volume. |
| Broad Peaks | - High extra-column volume.- Column degradation. | - Use shorter tubing with a smaller internal diameter between the column and the detector.- Ensure the column is not degraded by operating within the recommended pH range (typically pH 2-8 for silica-based columns). |
| Low Yield | - Degradation of the compound during purification.- Inefficient extraction from the source material. | - Maintain a neutral or slightly acidic pH during the purification process.- Perform purification steps at a controlled, cool temperature where possible.- Optimize the extraction solvent and method to ensure efficient initial recovery from the biomass. |
| Baseline Noise or Drift | - Contaminated mobile phase or HPLC system.- Detector issues. | - Use high-purity HPLC-grade solvents and filter the mobile phase before use.- Flush the HPLC system thoroughly.- Ensure the detector lamp is functioning correctly and the flow cell is clean. |
Experimental Protocols
Protocol 1: Purification of 3-epi-Isocucurbitacin D (A Model for this compound)
This protocol is adapted from the successful isolation of 3-epi-isocucurbitacin D, a structurally similar compound.[2]
1. Initial Fractionation:
-
A crude plant extract is first fractionated using open column chromatography on a C18 stationary phase.
-
Elution is performed with a stepwise gradient of methanol in water (e.g., starting from 70:30 to 100% methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
2. Semi-Preparative HPLC Purification:
-
The enriched fractions are combined and subjected to semi-preparative reversed-phase HPLC.
-
Column: RP-18, semi-preparative dimensions.
-
Mobile Phase: Isocratic elution with methanol-water (60:40).
-
Detection: UV at 220 nm.
-
Fractions corresponding to the peak of interest are collected.
3. Final Purity Assessment:
-
The purity of the collected fractions is confirmed using analytical HPLC.
-
The identity of the compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
Table 1: Purification Parameters for Cucurbitacin Analogs
| Parameter | Value/Condition | Reference |
| Column Type | Semi-preparative RP-18 | [2] |
| Mobile Phase | Methanol-Water (60:40) or Acetonitrile-Water gradients | [2][4] |
| Detection Wavelength | 220-235 nm | [2][4] |
| Typical Purity | 95-99% (for Isocucurbitacin B) | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Signaling Pathways of Isocucurbitacin B
Isocucurbitacin B, a compound closely related to this compound, has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by Isocucurbitacin B.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway by Isocucurbitacin B.
References
Minimizing off-target effects of 3-epi-Isocucurbitacin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 3-epi-Isocucurbitacin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and pathways affected by this compound and its related compounds?
A1: this compound is a member of the cucurbitacin family. While specific data for this epimer is limited, research on closely related compounds like Cucurbitacin B indicates that its primary on-target effects are the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] These compounds are also known to modulate the mitogen-activated protein kinase (MAPK) pathway.[1] Some studies have shown that Cucurbitacin B can also act as a novel inhibitor of Aurora A kinase.[3]
Q2: What are potential off-target effects, and why are they a concern?
A2: Off-target effects are unintended interactions of a compound with proteins other than its intended target.[4][5] These are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in clinical settings.[4][5] For kinase inhibitors, off-target binding is common due to the conserved nature of the ATP-binding pocket across the kinome.[6]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Titrating the compound to determine the minimal concentration that produces the desired on-target effect is a key first step. Additionally, comparing the activity of this compound with other inhibitors that have a different chemical scaffold but the same intended target can help differentiate on-target from off-target effects.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4]
-
Expected Outcome: Identification of off-target kinases that may be responsible for the cytotoxic effects.
-
-
Possible Cause 2: Compound solubility issues.
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use Western blotting to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4]
-
Expected Outcome: A clearer understanding of the cellular response to the inhibitor and more consistent results.[4]
-
-
Possible Cause 2: Inhibitor instability.
-
Troubleshooting Step: Assess the stability of this compound in your experimental conditions (e.g., cell culture media, temperature).
-
Expected Outcome: Determine if compound degradation is contributing to the variability in results.
-
Data Presentation
Table 1: Reported IC50 Values for Isocucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.93 - 9.73 |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 |
Data from a study on Isocucurbitacin B, a closely related compound.[7]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[5]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[5]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[5]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[5]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[5]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[5]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods. An increase in the thermal stability of the target protein in the presence of the compound indicates binding.
Visualizations
Caption: Putative signaling pathways affected by this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Logic for differentiating on-target vs. off-target effects.
References
- 1. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
Troubleshooting 3-epi-Isocucurbitacin B inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-epi-Isocucurbitacin B. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent. What are the common causes?
Inconsistent results with this compound can stem from several factors related to compound stability, handling, and the specifics of the experimental setup. Key areas to investigate include:
-
Compound Integrity: this compound, like other cucurbitacins, can be sensitive to storage conditions, solvent choice, light exposure, and pH. Degradation of the compound will lead to variable activity.
-
Solubility Issues: Poor solubility of the compound in your experimental media can lead to inaccurate concentrations and, consequently, variable results.
-
Assay-Specific Variability: Different assays have their own potential pitfalls. For instance, in cell-based assays, cell passage number, seeding density, and incubation times can all affect the outcome. In biochemical assays, buffer composition and enzyme activity are critical.
-
Pipetting and Dilution Errors: As with any potent compound, minor errors in pipetting and serial dilutions can lead to significant variations in the final concentration, causing inconsistent dose-response curves.
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1]
-
Light Sensitivity: Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and lengthy experiments.[1]
-
pH Considerations: Cucurbitacins can be unstable in alkaline conditions (pH > 7).[2][3] It is recommended to use buffers in the slightly acidic to neutral range (pH 5-7) for your experiments.
Q3: I'm observing low or no activity of this compound in my experiments. What could be the problem?
If you are observing lower than expected or no activity, consider the following:
-
Compound Degradation: As mentioned above, improper storage or handling can lead to the degradation of the compound.
-
Incorrect Concentration: Double-check all calculations for dilutions of your stock solution.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. If possible, test a range of concentrations on your specific cell line to determine its sensitivity.
-
Assay Interference: Some assay components may interfere with the activity of the compound. For example, high serum concentrations in cell culture media can sometimes bind to and sequester the compound, reducing its effective concentration.
Q4: My dose-response curves are not sigmoidal, or I see an increase in signal at high concentrations. What could be causing this?
Anomalous dose-response curves can be caused by:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of solution in your aqueous assay buffer, leading to a decrease in the effective concentration and a non-standard curve. Visually inspect your wells for any signs of precipitation.
-
Off-Target Effects: At very high concentrations, the compound may have off-target effects that can interfere with your assay readout.
-
Assay Artifacts: In cytotoxicity assays like the MTT assay, colored compounds can interfere with the absorbance reading. It is important to include a "compound only" control (no cells) to account for any intrinsic absorbance of this compound at the measurement wavelength.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity/Cell Viability Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors during compound addition. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and practice consistent pipetting technique. - Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. |
| IC50 values are significantly different from expected values (based on related compounds). | - Cell line resistance. - Compound degradation. - Incorrect stock concentration. | - Test a wider range of concentrations. - Prepare fresh stock solutions. - Verify the concentration of your stock solution if possible. |
| Cell viability appears to increase at higher concentrations. | - Compound precipitation. - Interference with assay readout (e.g., colorimetric assays). | - Check for precipitation under a microscope. - Run a "compound only" control to check for assay interference. |
Guide 2: Inconsistent Inhibition of STAT3 Phosphorylation (Western Blot)
| Observed Problem | Potential Cause | Recommended Solution |
| No decrease in p-STAT3 levels after treatment. | - Insufficient incubation time. - Compound is inactive (degraded). - Cell line is not responsive. | - Perform a time-course experiment to determine the optimal incubation time. - Prepare fresh compound solutions. - Confirm that your cell line has constitutively active STAT3 or can be stimulated to phosphorylate STAT3. |
| High background on the Western blot. | - Blocking is insufficient. - Primary or secondary antibody concentration is too high. - Washing steps are inadequate. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). - Titrate your antibodies to find the optimal concentration. - Increase the number and/or duration of wash steps. |
| Weak or no p-STAT3 signal, even in the control. | - Low protein loading. - Inefficient transfer. - Primary antibody is not working. | - Increase the amount of protein loaded per lane. - Verify transfer efficiency with Ponceau S staining. - Include a positive control for p-STAT3 to validate the antibody. |
Quantitative Data
The following table summarizes reported IC50 values for the related compound, Isocucurbitacin B . Note that these values may differ for this compound and should be determined empirically for your specific experimental system.
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | MTT Assay | 0.93 - 9.73 | [4] |
| HT-29 | MTT Assay | 0.93 - 9.73 | [4] |
| BGC-823 | MTT Assay | 1.30 - 15.64 | [4] |
| MCF-7 | MTT Assay | 1.30 - 15.64 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely. If necessary, gentle warming (e.g., 37°C for a few minutes) can be applied.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells, vehicle control with DMSO, and a positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for p-STAT3 Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the predetermined optimal time. Include untreated and vehicle controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow.
Caption: Simplified STAT3 signaling pathway.
References
Technical Support Center: Scaling Up 3-epi-Isocucurbitacin B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-epi-Isocucurbitacin B. As detailed literature on the large-scale synthesis of this specific compound is limited, this guide is based on established principles of chemical process development, challenges encountered in the synthesis of complex natural products like other cucurbitacins, and solutions for common scale-up issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis and scale-up of this compound.
| Problem ID | Question / Issue | Potential Causes | Suggested Solutions |
| SYN-01 | Low or inconsistent yield in a key C-C bond-forming reaction upon scale-up. | 1. Inefficient mixing or localized concentration gradients in larger reactors. 2. Poor temperature control leading to side reactions. 3. Slower reagent addition rates at scale affecting reaction kinetics. 4. Degradation of reagents or intermediates over a longer processing time. | 1. Evaluate and optimize the reactor's agitation speed and impeller design. Consider using a reactor with baffles. 2. Ensure the reactor has adequate cooling capacity. Perform a reaction calorimetry study to understand the exotherm. 3. Model the addition profile. It may be necessary to adjust the addition rate or dilute the reagent to maintain optimal concentration. 4. Use in-process controls (e.g., UPLC, LC-MS) to monitor the stability of key species. |
| SYN-02 | Poor stereoselectivity or inconsistent diastereomeric ratio in a reduction or alkylation step at a larger scale. | 1. Temperature fluctuations affecting the transition state energy of the desired stereochemical pathway. 2. Purity of chiral catalysts or reagents may vary between batches. 3. Changes in solvent polarity or grade. 4. Slower cooling rates at scale can impact selectivity in kinetically controlled reactions. | 1. Implement stricter temperature control. For highly sensitive reactions, consider cryogenic conditions if feasible. 2. Qualify all batches of chiral materials before use. Verify enantiomeric excess (e.e.) or diastereomeric excess (d.e.). 3. Use high-purity, anhydrous solvents and ensure consistency across scales. 4. Optimize the cooling protocol for the larger vessel to mimic the lab-scale profile as closely as possible. |
| PUR-01 | Difficulty in purifying late-stage intermediates or the final API. | 1. Presence of structurally similar impurities (diastereomers, regioisomers) that co-elute. 2. The compound is unstable on silica (B1680970) gel (degradation). 3. Poor solubility of the compound in common chromatography solvents. 4. Column overloading during preparative chromatography at scale. | 1. Explore alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (RP) HPLC.[1] High-speed counter-current chromatography can also be effective for separating complex triterpenoids.[2] 2. Use deactivated silica or alternative stationary phases like alumina. A short plug filtration may be preferable to a long column. 3. Conduct solubility screening in a wide range of solvent systems. 4. Perform a loading study to determine the optimal capacity of the stationary phase. Consider step-gradient or isocratic elution for better separation of the main peak from close-eluting impurities. |
| GEN-01 | Reaction fails to reach completion at pilot scale despite success in the lab. | 1. Inefficient mass transfer, especially in heterogeneous reactions (e.g., hydrogenations, reactions with solid bases). 2. Deactivation of a catalyst by impurities present in larger quantities of starting materials or solvents. 3. Atmospheric moisture or oxygen ingress in larger, less easily controlled reactor setups. | 1. For heterogeneous reactions, improve agitation and consider catalyst screening. For biphasic reactions, a phase-transfer catalyst might be necessary. 2. Test the purity of starting materials and solvents. Consider pre-treating materials to remove catalyst poisons. 3. Ensure all vessels are properly dried and reactions are run under a robust inert atmosphere (e.g., Nitrogen or Argon blanket). |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of a complex triterpenoid (B12794562) like this compound?
A1: The main challenges include:
-
Structural Complexity: The dense arrangement of functional groups and multiple stereocenters requires highly selective reactions that can be difficult to control at scale.
-
Multi-Step Synthesis: Long synthetic routes can lead to low overall yields. Each step added increases the potential for yield loss and introduces impurities.
-
Stereochemical Control: Maintaining high stereoselectivity is a significant hurdle, as minor changes in reaction conditions (temperature, concentration) between lab and plant can drastically affect the outcome.[3]
-
Purification: Isolating the desired product from structurally similar byproducts is often a major bottleneck, requiring advanced and costly chromatographic techniques.[4][5]
-
Physical Properties: Issues like poor solubility of intermediates can complicate handling, transfers, and purification.
Q2: Which analytical methods are recommended for in-process controls (IPCs) during the synthesis?
A2: A robust suite of IPCs is critical for a successful scale-up. Recommended methods include:
-
UPLC/HPLC: The workhorse for monitoring reaction progress, identifying byproducts, and determining purity.
-
LC-MS: Essential for identifying unknown impurities and confirming the mass of intermediates and the final product.
-
NMR Spectroscopy: Provides detailed structural information and can be used to quantify mixtures and assess stereochemistry.
-
FTIR Spectroscopy: Can be used as a Process Analytical Technology (PAT) tool for real-time monitoring of the disappearance of starting materials or the appearance of products.[6][7]
Q3: How can the choice of reagents and solvents at the lab scale impact future scale-up?
A3: Reagent and solvent selection is critical. A process that works in the lab may be impractical at scale due to:
-
Cost: Expensive reagents or catalysts (e.g., certain transition metals) can make the process economically unviable.
-
Safety & Toxicity: Highly toxic or pyrophoric reagents (e.g., n-BuLi, certain oxidizing agents) require specialized handling and equipment that may not be available at a larger scale.
-
Work-up & Waste: Solvents like chlorinated hydrocarbons (e.g., DCM) or ethers (e.g., diethyl ether) are often discouraged in manufacturing due to environmental regulations and disposal costs. Aim for "greener" solvents where possible.[8]
Q4: My reaction is exothermic. What are the key considerations for managing this at scale?
A4: Heat management is a primary safety and quality concern. The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.[9] Key considerations are:
-
Reaction Calorimetry: Perform studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).
-
Controlled Addition: Add the reactive reagent slowly and at a controlled temperature to manage the rate of heat generation.
-
Cooling Capacity: Ensure the plant reactor's cooling system is capable of handling the heat load.
-
Contingency Planning: Have a plan for quenching the reaction in case of a cooling failure.
Experimental Protocols (Templates)
Disclaimer: These are generalized template protocols based on common transformations in natural product synthesis. They must be optimized for the specific substrates and conditions in the this compound synthesis.
Protocol 1: Stereoselective Ketone Reduction (Luche Reduction)
This protocol is a template for the stereoselective reduction of a sterically hindered ketone, a common step in cucurbitacin synthesis.
-
Reactor Preparation: Ensure a multi-neck, jacketed reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge Substrate: Charge the ketone substrate (1.0 eq) and a co-solvent mixture such as Methanol/THF (1:4) to the reactor.
-
Inerting: Purge the vessel with nitrogen for 30 minutes.
-
Cooling: Cool the reactor jacket to -78 °C.
-
Charge Reagents: In a separate vessel, dissolve Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in methanol. Add this solution to the reactor while maintaining the internal temperature below -70 °C.
-
Addition of Reducing Agent: Prepare a solution of Sodium borohydride (B1222165) (NaBH₄, 1.5 eq) in methanol. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Monitor the reaction by UPLC/LC-MS every 30 minutes until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction, keeping the temperature below -50 °C during the initial quench.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate (B1210297) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.
Protocol 2: Purification by Automated Flash Chromatography
This protocol describes a general method for purifying a late-stage intermediate.
-
Solubility & Method Development: Determine the solubility of the crude material. Develop a separation method on an analytical HPLC/UPLC to identify a suitable solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
-
Column Selection: Choose a pre-packed silica gel column for an automated flash system. The column size should be selected based on the amount of crude material (typically a 1:40 to 1:100 ratio of crude material to silica gel by weight).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the initial eluent ("wet loading"). Dry loading is preferred for better resolution.
-
Chromatography: Equilibrate the column with the initial solvent mixture. Load the sample and begin the gradient elution.
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Analysis: Analyze the collected fractions by TLC or UPLC to identify those containing the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Logical Workflow for Synthesis Scale-Up
Caption: A typical phased approach for scaling up a complex chemical synthesis.
Troubleshooting Decision Tree: Low Reaction Yield
Caption: A decision tree to diagnose the root cause of low reaction yield.
Signaling Pathway: Cucurbitacin Inhibition of JAK/STAT
Cucurbitacins are known inhibitors of the JAK/STAT signaling pathway, which is a key target in cancer therapy.[10][11][12][13][14]
Caption: Mechanism of JAK/STAT pathway inhibition by cucurbitacins.
References
- 1. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 3. www.creativeofficepavilion.com - Stereoselectivity In Organic Synthesis Oxford Chem [creativeofficepavilion.com]
- 4. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]
- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 12. internationaljournal.co.in [internationaljournal.co.in]
- 13. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isocucurbitacin B Cytotoxicity: Unveiling its Potency Against Cancer Cells
A critical evaluation of the cytotoxic effects of Isocucurbitacin B, a natural triterpenoid, reveals its significant potential in cancer research. This guide provides a comprehensive overview of its activity against various cancer cell lines, delves into the underlying molecular mechanisms, and outlines the standard experimental protocols for assessing its efficacy.
Important Note: While this guide focuses on Isocucurbitacin B, it is crucial to note that a comprehensive literature search yielded no available scientific data regarding the cytotoxicity or biological activity of 3-epi-Isocucurbitacin B . Consequently, a direct comparative analysis between the two compounds is not feasible at this time. All data presented herein pertains exclusively to Isocucurbitacin B.
Quantitative Analysis of Cytotoxicity
Isocucurbitacin B has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes, have been determined in several studies. The data underscores the compound's ability to inhibit cancer cell proliferation at micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.93 - 9.73 | [1] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [1] |
| U251 | Glioblastoma | Inhibitory effects noted | [2][3] |
| U87 | Glioblastoma | Inhibitory effects noted | [2][3] |
Table 1: Cytotoxicity of Isocucurbitacin B in Human Cancer Cell Lines. IC50 values represent the concentration of Isocucurbitacin B required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates greater potency. While specific IC50 values for U251 and U87 glioma cells were not explicitly stated in the referenced literature, the compound was found to have an inhibitory effect on their proliferation.[2][3]
Unraveling the Mechanism: Impact on Cellular Signaling Pathways
Isocucurbitacin B exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. Research has indicated that Isocucurbitacin B can inhibit the PI3K/AKT and MAPK pathways, both of which are critical for cell growth, proliferation, and survival.[2][3]
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers. By inhibiting this pathway, Isocucurbitacin B can effectively halt the uncontrolled growth of tumor cells.
The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade that transmits signals from the cell surface to the DNA in the nucleus, thereby controlling a wide array of cellular processes including proliferation, differentiation, and apoptosis (programmed cell death). Inhibition of the MAPK pathway by Isocucurbitacin B can disrupt these processes in cancer cells, leading to their demise.
Figure 1: Signaling pathways modulated by Isocucurbitacin B.
Experimental Corner: Protocols for Cytotoxicity Assessment
The cytotoxic effects of Isocucurbitacin B are typically evaluated using cell viability assays such as the MTT or CCK-8 assays. These colorimetric assays provide a quantitative measure of cell proliferation and viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Isocucurbitacin B and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability. It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
CCK-8 Reagent Addition: Add the CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Figure 2: General workflow for cytotoxicity testing.
References
A Comparative Analysis of 3-epi-Isocucurbitacin B and Cucurbitacin B Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-epi-Isocucurbitacin B and its stereoisomer, Cucurbitacin B. The information presented is collated from various scientific studies to aid in research and development efforts. While direct comparative studies are limited, this guide synthesizes available data to highlight the distinct and overlapping activities of these two cucurbitacin compounds.
Executive Summary
Cucurbitacin B is a well-studied tetracyclic triterpenoid (B12794562) known for its potent anti-cancer, anti-inflammatory, and antioxidant properties[1][2]. Its mechanism of action often involves the inhibition of key signaling pathways such as JAK/STAT, MAPK, and PI3K/Akt[1][3][4]. In contrast, data on this compound (also known as Isocucurbitacin B) is less abundant. However, existing studies indicate that it also possesses significant cytotoxic activity against cancer cells. This comparison aims to present the available quantitative data, experimental methodologies, and known mechanisms of action for both compounds to facilitate informed decisions in research and drug development.
Data Presentation: Cytotoxic Activity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and Cucurbitacin B against various human cancer cell lines. It is important to note that the data for the two compounds are derived from different studies, and direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 0.93 - 9.73 | |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | ||
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0 | [5] |
| MDA-MB-231 | Breast Cancer | 3.03 x 10⁻² | [6][7] | |
| A549 | Lung Cancer | Not specified | [8] | |
| PC-3 | Prostate Cancer | Not specified | ||
| HepG2 | Liver Cancer | Not specified | ||
| U-2 OS | Osteosarcoma | 20-100 (significant reduction in viability) | [3] | |
| KKU-452 | Cholangiocarcinoma | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of cucurbitacins.
MTT Assay for Cell Viability
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Cucurbitacin B and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Cucurbitacin B
Cucurbitacin B has been shown to exert its biological effects through the modulation of several key signaling pathways. Its primary mechanism of anti-cancer activity involves the inhibition of the JAK/STAT signaling pathway, particularly STAT3, which is a critical regulator of tumor cell proliferation, survival, and invasion[1][3]. Additionally, Cucurbitacin B can induce apoptosis and cell cycle arrest by targeting the MAPK and PI3K/Akt pathways[1][3][4].
Caption: Signaling pathways inhibited by Cucurbitacin B.
This compound
The precise signaling pathways and molecular targets of this compound are not as well-characterized as those of Cucurbitacin B. A recent study has indicated that Isocucurbitacin B can inhibit glioma cell proliferation, invasion, and migration, and induce apoptosis by downregulating Caveolin 1 (CAV1)[9]. This suggests a potentially distinct mechanism of action compared to Cucurbitacin B.
Caption: Proposed mechanism of this compound in glioma.
Conclusion
Both this compound and Cucurbitacin B demonstrate significant potential as anti-cancer agents. Cucurbitacin B's activity is well-documented to occur through the inhibition of major oncogenic signaling pathways. While the available data for this compound is more limited, it also exhibits potent cytotoxicity, potentially through a distinct mechanism involving the downregulation of CAV1. Further research, particularly direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and to determine if it offers any advantages over the more extensively studied Cucurbitacin B in specific cancer contexts. Researchers are encouraged to consider the distinct mechanistic profiles of these stereoisomers in the design of future studies and drug development strategies.
References
- 1. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-epi-Isocucurbitacin B and Alternatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of 3-epi-Isocucurbitacin B and its closely related analogue, Cucurbitacin B, against various cancer cell lines. Due to the limited availability of specific data for this compound, this guide leverages the more extensive research conducted on Cucurbitacin B to provide insights into its potential efficacy and mechanism of action. The data presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.
Data Presentation
The following tables summarize the cytotoxic effects of Cucurbitacin B in multiple cancer cell lines, offering a quantitative comparison of its potency.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 0.0303 | [1] |
| Breast Cancer | SK-BR-3 | Not Specified | [1] |
| Breast Cancer | MCF-7 | Not Specified | [1] |
| Breast Cancer | T47D | Not Specified | [2] |
| Breast Cancer | HBL-100 | Not Specified | [2] |
| Pancreatic Cancer | Various | ~0.1 | [3] |
| Lung Cancer | A549 | Not Specified | [4][5] |
| Colon Cancer | HCT116 | Not Specified | [6] |
| Colon Cancer | SW480 | Not Specified | [6] |
Table 2: Comparison of Anticancer Effects of Cucurbitacin B and Other Agents
| Compound | Target Cancer Cells | Mechanism of Action | Key Findings | Citation |
| Cucurbitacin B | Breast, Pancreatic, Lung, Colon | Inhibition of JAK/STAT pathway, Microtubule disruption, Induction of apoptosis | Potent antiproliferative activity at nanomolar concentrations. Radiosensitizing effects in some breast cancer cells. | [1][3][4][7] |
| Taxol (Paclitaxel) | Breast and others | Microtubule stabilization | Well-established chemotherapeutic agent. | [1] |
| Vincristine | Breast and others | Microtubule depolymerization | Commonly used in combination chemotherapy. | [1] |
| Gemcitabine (B846) | Pancreatic and others | Nucleoside analog, inhibits DNA synthesis | Standard of care for pancreatic cancer; synergistic effects when combined with Cucurbitacin B. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: JAK/STAT signaling pathway inhibition by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Isocucurbitacin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Isocucurbitacin B and related cucurbitacin compounds, with a focus on their anti-cancer properties. Due to a notable scarcity of published data specifically for 3-epi-Isocucurbitacin B, this document will focus on cross-validating the bioactivities of the well-characterized analogs, Isocucurbitacin B and Cucurbitacin B. This comparison will serve as a valuable reference for researchers investigating the therapeutic potential of this class of compounds.
Comparative Bioactivity of Cucurbitacin Analogs
Cucurbitacins are a group of tetracyclic triterpenoids known for their potent cytotoxic and anti-inflammatory effects.[1] While data on this compound is limited, the bioactivities of Isocucurbitacin B and Cucurbitacin B have been more extensively studied.
Cytotoxic Activity
The cytotoxic effects of Isocucurbitacin B and Cucurbitacin B have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | [2] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [2] | |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0 | [3] |
| A549 | Lung Cancer | Not Specified | ||
| PC-3 | Prostate Cancer | ~0.3 | [4] | |
| LNCaP | Prostate Cancer | ~0.3 | [4] | |
| CAL27 | Tongue Squamous Cell Carcinoma | Not Specified | ||
| SCC25 | Tongue Squamous Cell Carcinoma | Not Specified |
Key Signaling Pathways
Cucurbitacins exert their biological effects by modulating several critical intracellular signaling pathways involved in cell proliferation, survival, and migration. The primary pathways affected include:
-
PI3K/Akt Signaling Pathway : This pathway is central to cell growth, proliferation, and survival. Cucurbitacins have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt.
-
JAK/STAT Signaling Pathway : This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Cucurbitacins can suppress the activation of JAK and STAT proteins.
-
MAPK Signaling Pathway : This pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation.
-
Hippo-YAP Signaling Pathway : This pathway controls organ size and cell proliferation, and its dysregulation is implicated in cancer development.
Below are diagrams illustrating the general experimental workflow for assessing bioactivity and the PI3K/Akt signaling pathway, a common target of cucurbitacins.
Caption: General experimental workflow for assessing cucurbitacin bioactivity.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by cucurbitacins.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of cucurbitacin bioactivity are provided below.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the cucurbitacin compounds and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Transwell Migration Assay
This assay is used to evaluate the effect of compounds on cell migration.
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size) into a 24-well plate.
-
Cell Seeding: Seed cells (pre-starved in serum-free media) into the upper chamber.
-
Chemoattractant Addition: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The test compounds can be added to either or both chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the average number of migrated cells per field.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment with cucurbitacins, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.de [fishersci.de]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to STAT3 Inhibitors: 3-epi-Isocucurbitacin B and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of 3-epi-Isocucurbitacin B and other prominent STAT3 inhibitors, supported by experimental data to aid in research and drug development.
Note on this compound: Direct comparative studies and extensive quantitative data for this compound are limited in publicly available literature. Due to its structural similarity to Cucurbitacin B, data for Cucurbitacin B is included in this guide as a close approximation. Researchers should consider this relationship when interpreting the presented data. A recent study has shown that Isocucurbitacin B, a likely related isomer, inhibits glioma growth and reduces the phosphorylation of STAT3.
Quantitative Comparison of STAT3 Inhibitors
The following tables summarize key quantitative data for various STAT3 inhibitors, providing a snapshot of their relative potency and efficacy.
Table 1: In Vitro Inhibitory Activity of STAT3 Inhibitors
| Inhibitor | Type | Target Domain | IC50 (STAT3 Phosphorylation) | Binding Affinity (Kd) | Reference Cell Line(s) |
| Cucurbitacin B | Natural (Triterpenoid) | JAK/STAT3 Pathway | GI50: 15.6 - 35.3 nM | Not Reported | Leukemia cell lines[1][2] |
| Stattic | Small Molecule | SH2 Domain | 5.1 µM | Not Reported | MDA-MB-231, MDA-MB-435S |
| BP-1-102 | Small Molecule | SH2 Domain | 4 - 6.8 µM (blocks activation) | 504 nM | Breast and lung cancer cells |
| SH-4-54 | Small Molecule | SH2 Domain | IC50: 4.7 µM (DNA binding) | 300 nM (STAT3), 464 nM (STAT5) | Glioblastoma stem cells |
| Cryptotanshinone | Natural (Diterpene) | SH2 Domain | 4.6 µM (cell-free) | Not Reported | DU145 prostate cancer cells |
Table 2: Cellular Effects of STAT3 Inhibitors
| Inhibitor | Effect on STAT3 Dimerization | Effect on DNA Binding | Effect on Downstream Target Genes | Apoptosis Induction |
| Cucurbitacin B | Inhibition | Inhibition | Downregulation of Bcl-2, Cyclin B1 | Yes |
| Stattic | Inhibition | Inhibition | Not explicitly detailed | Yes |
| BP-1-102 | Inhibition | Inhibition | Suppression of c-Myc, Cyclin D1, Bcl-xL, Survivin, VEGF | Yes |
| SH-4-54 | Inhibition | Inhibition | Suppression of STAT3 transcriptional targets | Yes |
| Cryptotanshinone | Inhibition | Inhibition | Downregulation of cyclin D1, Bcl-xL, and survivin | Yes |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the steps of experimental procedures is crucial for understanding the mechanism of action of these inhibitors.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) as a measure of STAT3 activation.
-
Cell Culture and Treatment: Plate cells (e.g., A549, MDA-MB-231) and grow to 70-80% confluency. Treat with various concentrations of the STAT3 inhibitor or vehicle control for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-STAT3 levels to total STAT3.
STAT3 DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of STAT3 to its DNA consensus sequence.
-
Nuclear Extract Preparation: Treat cells with the inhibitor, then isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE) with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, expose the gel to X-ray film.
-
For non-radioactive probes, transfer to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
-
Analysis: A decrease in the intensity of the shifted band in the presence of the inhibitor indicates reduced STAT3 DNA binding.
STAT3 Dimerization Assay (Co-immunoprecipitation)
This assay determines the ability of an inhibitor to block the formation of STAT3 dimers.
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing differentially tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3). Treat the cells with the inhibitor.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate one of the tagged STAT3 proteins using a specific antibody (e.g., anti-FLAG antibody).
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against the other tag (e.g., anti-HA antibody).
-
Analysis: A reduction in the co-immunoprecipitated STAT3 in inhibitor-treated cells indicates inhibition of dimerization.
Analysis of STAT3 Downstream Target Gene Expression (Quantitative RT-PCR)
This method quantifies the effect of STAT3 inhibition on the expression of its target genes.
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for STAT3 target genes (e.g., c-Myc, Bcl-2, Cyclin D1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. A decrease in the mRNA levels of target genes indicates successful inhibition of STAT3 transcriptional activity.
This guide provides a foundational comparison of this compound, through its close analog Cucurbitacin B, with other key STAT3 inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate these compounds and their potential as therapeutic agents.
References
Replicating Anti-Tumor Effects of Cucurbitacin Analogs: A Comparative Guide
For researchers and drug development professionals, the family of cucurbitacin compounds presents a compelling area of study for novel anti-tumor agents. This guide provides a comparative analysis of Isocucurbitacin B and the more extensively studied Cucurbitacin B, offering insights into their anti-tumor effects, mechanisms of action, and the experimental protocols necessary for replicating and expanding upon this research. While data on 3-epi-Isocucurbitacin B is limited, the information on its isomer, Isocucurbitacin B, and the closely related Cucurbitacin B, serves as a valuable proxy for preliminary studies.
Comparative Efficacy of Cucurbitacin Analogs
The anti-tumor activity of cucurbitacins varies across different cancer cell lines. The following tables summarize the available quantitative data on the cytotoxic effects of Isocucurbitacin B and Cucurbitacin B.
Table 1: In Vitro Cytotoxicity of Isocucurbitacin B against Glioma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
| U251 | Not explicitly stated, but demonstrated effective inhibition | Not specified |
| U87 | Not explicitly stated, but demonstrated effective inhibition | Not specified |
Data derived from a study on the effects of Isocucurbitacin B on glioma, which indicated significant inhibition of proliferation[1][2].
Table 2: In Vitro Cytotoxicity of Cucurbitacin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | 12.0[3] | 48 |
| SGC7901 | Gastric Cancer | Varies (dose-dependent) | Not specified |
| BGC823 | Gastric Cancer | Varies (dose-dependent) | Not specified |
| MGC803 | Gastric Cancer | Varies (dose-dependent) | Not specified |
| MKN74 | Gastric Cancer | Varies (dose-dependent) | Not specified |
| A549 | Lung Cancer | Not specified | Not specified |
| CAL27 | Tongue Squamous Cell Carcinoma | Not specified | Not specified |
| SCC25 | Tongue Squamous Cell Carcinoma | Not specified | Not specified |
| U-2 OS | Osteosarcoma | Not specified | Not specified |
This table presents a selection of data from various studies investigating the anti-tumor effects of Cucurbitacin B[3][4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anti-tumor effects of cucurbitacins.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., U251, U87, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of Isocucurbitacin B or Cucurbitacin B for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Wound Healing Assay for Cell Migration
This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Creating the Wound: Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the desired concentration of the cucurbitacin compound.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts in a 24-well plate.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free media.
-
Treatment: Add the cucurbitacin compound to the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells under a microscope.
Signaling Pathways and Mechanisms of Action
Cucurbitacins exert their anti-tumor effects by modulating various signaling pathways involved in cell proliferation, survival, and metastasis.
Isocucurbitacin B Signaling Pathway in Glioma
Isocucurbitacin B has been shown to inhibit glioma growth by targeting the PI3K/AKT and MAPK signaling pathways. It also appears to enhance the sensitivity of glioma cells to the chemotherapeutic agent temozolomide (B1682018) (TMZ)[1][2].
Caption: Isocucurbitacin B's anti-glioma mechanism.
Cucurbitacin B Signaling Pathways in Cancer
Cucurbitacin B has a broader, more established range of targeted signaling pathways, making it a potent anti-cancer agent across multiple tumor types. Key pathways include JAK/STAT, PI3K/Akt/mTOR, and MAPK[5][6].
Caption: Key signaling pathways modulated by Cucurbitacin B.
Experimental Workflow for Replicating Anti-Tumor Studies
The following diagram outlines a typical workflow for in vitro studies on cucurbitacin compounds.
References
- 1. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of 3-epi-Isocucurbitacin B and Its Analogs: A Comparative Guide
A comprehensive in vivo validation of the anti-cancer efficacy of 3-epi-Isocucurbitacin B is currently limited in publicly available scientific literature. However, extensive research on its close structural isomers and other cucurbitacin analogs provides significant insights into the potential therapeutic effects of this class of compounds. This guide presents a comparative analysis of the in vivo anti-tumor activities of Isocucurbitacin B, Cucurbitacin B, and Cucurbitacin C, offering a valuable reference for researchers and drug development professionals.
Cucurbitacins are a class of tetracyclic triterpenoids known for their potent cytotoxic and anti-proliferative effects against a wide range of cancer cells.[1][2] While in vitro studies have demonstrated the cytotoxicity of this compound against human tumor cell lines, including A-549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer), in vivo data remains scarce.[3][4][5][6] This guide, therefore, focuses on the in vivo validation of its closely related and well-studied analogs.
Comparative In Vivo Efficacy of Cucurbitacin Analogs
The following tables summarize the quantitative data from in vivo studies on Isocucurbitacin B, Cucurbitacin B, and Cucurbitacin C, highlighting their anti-tumor efficacy across various cancer models.
| Compound | Cancer Type | Animal Model | Dosage & Administration | Key Efficacy Findings | Reference |
| Isocucurbitacin B | Glioma | Nude mice with U251 xenografts | Not specified | Inhibited tumor growth in vivo. | [7] |
| Cucurbitacin B | Non-Small Cell Lung Cancer | Nude mice with A549 xenografts | Not specified | Significantly attenuated tumor burden. | [8] |
| Breast Cancer | Nude mice with MDA-MB-231 orthotopic implants | 1.0 mg/kg, intraperitoneally | Reduced tumor volume by 55% after 6 weeks. | [9] | |
| Multiple Myeloma | SCID mice with MM xenografts | Not specified | Significantly inhibited tumor growth. | [10] | |
| Non-Small Cell Lung Cancer | Mice | 0.75 mg/kg | Suppressed lung tumor growth via pyroptosis, with better anti-tumor effect than Gefitinib group. | [11] | |
| Breast Cancer (4T1) | BALB/c mice | 3, 5, and 10 mg/kg/day (as a prodrug) | Prodrug 1 at 5 mg/kg/day showed a tumor growth inhibition rate of 53.8%, comparable to tamoxifen. | [12] | |
| Cucurbitacin C | Prostate & Liver Cancer | Athymic nude mice with PC-3 and HepG2 xenografts | 0.1 mg/kg body weight | Effectively inhibited the growth of cancer cell-derived xenograft tumors. | [13][14][15][16] |
| Cholangiocarcinoma | Nude mice with CCA xenografts | Not specified | Suppressed CCA progression in vivo. | [17] | |
| DACE (semisynthetic derivative of Cucurbitacin B) | Non-Small Cell Lung Cancer | Transgenic mouse model (c-RAF-1-BxB) | Intraperitoneal application | Significantly suppressed the growth of mouse NSCLC. | [18][19][20][21] |
Signaling Pathways Modulated by Cucurbitacin Analogs
Cucurbitacins exert their anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the key pathways targeted by these compounds.
Caption: Signaling pathways modulated by cucurbitacin analogs.
Experimental Protocols: In Vivo Xenograft Model
The following provides a generalized methodology for a key in vivo experiment cited in the comparison, based on common practices in the referenced studies.
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., Nude, SCID).
-
Cell Line: Human cancer cell line of interest (e.g., A549, PC-3, MDA-MB-231).
-
Test Compound: Cucurbitacin analog (e.g., Isocucurbitacin B, Cucurbitacin B).
-
Vehicle Control: Appropriate solvent for the test compound.
-
Positive Control: Standard-of-care chemotherapy agent (optional).
-
Matrigel (optional).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily, every other day) via the chosen route (e.g., intraperitoneal, oral gavage).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, western blotting).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Caption: Generalized experimental workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HCT-15 cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits HIF-1α and attenuates non-small cell lung cancer via ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [ouci.dntb.gov.ua]
- 14. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patrinum.ch [patrinum.ch]
- 16. researchgate.net [researchgate.net]
- 17. Cucurbitacin C as an effective anti-cancer agent: unveiling its potential role against cholangiocarcinoma and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antitumor activity of a novel semisynthetic derivative of cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - CONICET [bicyt.conicet.gov.ar]
Navigating the Landscape of Cucurbitacin Derivatives: A Comparative Analysis for Researchers
While specific research on the derivatives of 3-epi-Isocucurbitacin B is limited in publicly available literature, a wealth of data exists for the closely related and extensively studied Cucurbitacin B and its derivatives. This guide provides a comparative analysis of these potent compounds, offering insights into their anticancer activities, mechanisms of action, and synthetic methodologies to inform future research and drug development endeavors.
Cucurbitacins, a class of tetracyclic triterpenoids, are renowned for their diverse biological activities, particularly their potent cytotoxic effects against various cancer cell lines.[1][2] Among them, Cucurbitacin B is one of the most abundant and well-studied members.[1] Its derivatives have been a focal point of medicinal chemistry efforts to enhance efficacy and reduce toxicity. This guide synthesizes key findings on the performance of various Cucurbitacin B derivatives, presenting a valuable resource for researchers in oncology and drug discovery.
Comparative Anticancer Activity
The anticancer potency of Cucurbitacin B and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. The table below summarizes the IC50 values for selected Cucurbitacin B derivatives against various cancer cell lines, highlighting their potential as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | HepG-2 (Hepatocellular Carcinoma) | - | [3] |
| Derivative 10b | HepG-2 (Hepatocellular Carcinoma) | 0.63 | [3][4] |
| Cucurbitacin B | MCF-7 (Breast Cancer) | 12.0 | [5] |
| Derivative 1 | MCF-7 (Breast Cancer) | 18.1 | [5] |
| Derivative 2 | MCF-7 (Breast Cancer) | 15.4 | [5] |
| Derivative 3 | MCF-7 (Breast Cancer) | 16.6 | [5] |
| Cucurbitacin B | A549 (Lung Cancer) | - | [6][7] |
Note: A lower IC50 value indicates a more potent compound.
Notably, derivative 10b demonstrated significantly enhanced activity against the HepG-2 hepatocellular carcinoma cell line, with an IC50 value of 0.63 µM, representing a marked improvement over the parent compound.[3][4]
Key Signaling Pathways
The anticancer effects of Cucurbitacin B and its derivatives are often attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, has been identified as a key target.[1][5] Inhibition of STAT3 phosphorylation is a primary mechanism by which these compounds exert their anticancer effects.[1][6][7]
The following diagram illustrates the simplified JAK/STAT signaling pathway and the inhibitory action of Cucurbitacin B derivatives.
Figure 1. Simplified JAK/STAT signaling pathway and inhibition by Cucurbitacin B derivatives.
Experimental Protocols
Synthesis of Cucurbitacin B Derivatives (General Procedure)
A series of Cucurbitacin B derivatives can be synthesized through modifications at various positions of the parent molecule. A general synthetic scheme involves the following steps[8]:
-
Protection of Hydroxyl Groups: Selective protection of hydroxyl groups, for instance using tert-Butyldimethylsilyl chloride (TBSCl), allows for regioselective modifications.
-
Esterification/Amidation: The free hydroxyl or carboxyl groups can be reacted with various carboxylic acids or amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to introduce diverse side chains.
-
Deprotection: Removal of the protecting groups, often with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields the final derivatives.
For detailed, specific reaction conditions and purification methods, please refer to the cited literature.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Cucurbitacin B derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
While direct data on this compound derivatives remains elusive, the extensive research on Cucurbitacin B and its analogues provides a strong foundation for further investigation. The promising in vitro activities, particularly of derivatives like 10b, underscore the potential of this class of compounds in the development of novel anticancer therapeutics.[3][4] The elucidation of their inhibitory effects on key signaling pathways, such as the JAK/STAT pathway, offers clear mechanistic insights that can guide future drug design and optimization efforts. Researchers are encouraged to build upon these findings to explore the synthesis and biological evaluation of novel cucurbitacin derivatives, including those of the this compound scaffold, in the ongoing search for more effective and less toxic cancer treatments.
References
- 1. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
- 5. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cucurbitacin Isomers: B, D, E, and I
A comprehensive guide for researchers on the comparative bioactivity, mechanisms of action, and experimental protocols for key cucurbitacin isomers.
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds predominantly found in the Cucurbitaceae family, are renowned for their potent biological activities.[1] Among the various isomers, Cucurbitacin B, D, E, and I have garnered significant attention for their pronounced cytotoxic, anti-inflammatory, and anti-cancer properties.[2] These compounds are known to modulate several critical signaling pathways, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway being a primary target.[1] This guide provides a detailed head-to-head comparison of these four key cucurbitacin isomers, offering quantitative data on their biological performance, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to aid researchers and drug development professionals.
Quantitative Data Summary
The biological activities of Cucurbitacin B, D, E, and I have been evaluated across a range of cancer cell lines and in anti-inflammatory assays. The following tables summarize their comparative cytotoxic and anti-inflammatory potencies, presented as IC50 values.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methodologies can vary between studies.
Table 1: Comparative Cytotoxicity of Cucurbitacin Isomers (IC50 Values)
| Cell Line | Cancer Type | Cucurbitacin B (µM) | Cucurbitacin D (µM) | Cucurbitacin E (µM) | Cucurbitacin I (µM) | Reference(s) |
| A549 | Lung Carcinoma | ~0.015 - 0.108 | - | - | - | [3] |
| HeLa | Cervical Cancer | - | - | - | - | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.63 (for a derivative) | - | - | - | [5] |
| HCT-116 | Colon Cancer | - | - | - | - | [6] |
| MCF-7 | Breast Cancer | 12.0 | - | - | - | [7] |
| PC-3 | Prostate Cancer | ~0.3 | - | - | - | [8] |
| K562 | Leukemia | 0.0156 - 0.0353 | - | - | - | [9] |
| HuT-78 | Cutaneous T-cell Lymphoma | - | - | 17.38 | 13.36 | [10] |
| SeAx | Cutaneous T-cell Lymphoma | - | - | 22.01 | 24.47 | [10] |
Table 2: Comparative Anti-Inflammatory Activity of Cucurbitacin Isomers
| Assay | Cucurbitacin B | Cucurbitacin D | Cucurbitacin E | Cucurbitacin I | Reference(s) |
| COX-2 Inhibition | Inhibits | Inhibits | Inhibits | Inhibits | [6][11] |
| Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β, IL-6) | Reduces | - | Reduces | - | [5] |
| NF-κB Activation | Inhibits | - | Inhibits | Inhibits | [5] |
Signaling Pathways and Mechanisms of Action
Cucurbitacin isomers exert their biological effects by modulating multiple signaling pathways. The JAK/STAT pathway is a well-documented target for these compounds, leading to the inhibition of cell proliferation and induction of apoptosis.[1] However, there are nuances in their mechanisms. For instance, both Cucurbitacin E and I inhibit STAT3 activation, but only Cucurbitacin I has been shown to also inhibit STAT5 activation.[12] Other pathways, including the MAPK/ERK and PI3K/Akt, are also implicated in their anticancer activities.[3][13]
JAK/STAT Signaling Pathway Inhibition by Cucurbitacins
The following diagram illustrates the general mechanism of JAK/STAT pathway inhibition by cucurbitacins.
Caption: General inhibition of the JAK/STAT pathway by cucurbitacin isomers.
Differential Signaling of Cucurbitacin B and E
While both Cucurbitacin B and E are potent inhibitors of the JAK/STAT pathway, they also engage other signaling cascades which contribute to their anticancer effects.
Caption: Differential targeting of signaling pathways by Cucurbitacin B and E.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are protocols for key assays used in the evaluation of cucurbitacin isomers.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of cucurbitacin isomers on cancer cell lines.[14]
Materials:
-
Cucurbitacin isomer stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cucurbitacin isomer in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the cucurbitacin isomer. Include a vehicle control (medium with the same final concentration of DMSO as the highest cucurbitacin dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for JAK/STAT Pathway Inhibition
This protocol details the procedure to analyze the phosphorylation status of key proteins in the JAK/STAT pathway following treatment with cucurbitacin isomers.
Materials:
-
Cucurbitacin isomer
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the desired concentrations of the cucurbitacin isomer for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein phosphorylation.
Experimental Workflow for Evaluating Cucurbitacin Isomers
The following diagram outlines a typical workflow for the comparative evaluation of cucurbitacin isomers.
Caption: A typical experimental workflow for comparing cucurbitacin isomers.
Conclusion
Cucurbitacin isomers B, D, E, and I exhibit potent anticancer and anti-inflammatory activities, primarily through the inhibition of the JAK/STAT signaling pathway, among others. While all four isomers show promise as therapeutic agents, their specific potencies and mechanisms can vary depending on the cellular context. This guide provides a foundational framework for researchers to compare these fascinating natural products, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and drug discovery efforts in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities [mdpi.com]
- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cucurbitacin B in cancer: A comprehensive review of its targets and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of 3-epi-Isocucurbitacin B and Cucurbitacin B in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data on 3-epi-Isocucurbitacin B and its well-studied counterpart, Cucurbitacin B. This document summarizes their cytotoxic effects, impact on key signaling pathways, and provides detailed experimental protocols for validation.
Introduction
Cucurbitacins, a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family, have garnered significant attention for their potent cytotoxic and anticancer properties. Among the various cucurbitacins, Cucurbitacin B is the most abundant and has been extensively studied. Its isomer, Isocucurbitacin B, also known as this compound, has also demonstrated cytotoxic activities. Both compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical regulator of tumor cell proliferation, survival, and invasion. This guide aims to provide a comparative overview of the available experimental data for these two compounds to aid researchers in their drug discovery and development efforts.
Data Presentation: A Comparative Look at Cytotoxicity
Table 1: Reported Cytotoxic Activities of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 12.0 | [1] |
| A549 | Lung Cancer | 0.009 (for a derivative) | [1] |
| U-2 OS | Osteosarcoma | Dose-dependent inhibition | [1] |
| SGC7901, BGC823, MGC803, MKN74 | Gastric Cancer | Dose-dependent inhibition | [1] |
| K562 | Leukemia | GI50: 15.6 - 35.3 nM |
Table 2: Reported Cytotoxic Activities of Isocucurbitacin B
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Lu-1 | Lung Cancer | 43.97 ± 2.12 | [2] |
| MCF7 | Breast Cancer | 46.53 ± 0.75 | [2] |
| HepG2 | Liver Cancer | 52.63 ± 0.24 | [2] |
| KB | Oral Cancer | 56.37 ± 1.04 | [2] |
Note: The data for Isocucurbitacin B is presented in µg/mL. For a rough comparison, the molecular weight of Isocucurbitacin B is approximately 558.7 g/mol .
The STAT3 Signaling Pathway: A Common Target
A significant body of evidence suggests that a key mechanism of action for both Cucurbitacin B and Isocucurbitacin B is the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while inhibiting apoptosis. The inhibition of STAT3 phosphorylation is a critical step in disrupting this pro-tumorigenic signaling cascade.
Caption: The STAT3 signaling pathway and the inhibitory action of cucurbitacins.
Experimental Protocols
To facilitate the validation and further investigation of this compound and Cucurbitacin B, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound and Cucurbitacin B) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Caption: A typical workflow for an MTT cell viability assay.
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the effect of the compounds on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 3-epi-Isocucurbitacin B: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of 3-epi-Isocucurbitacin B and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Safety Data Overview
The following table summarizes key safety and regulatory information pertinent to the handling and disposal of hazardous chemical waste, based on guidelines for acutely toxic substances.
| Parameter | Guideline | Source |
| Waste Classification | Acutely Toxic (Assumed based on related compounds) | EPA (P-listed waste)[4] |
| Container Requirements | Chemically compatible, leak-proof, securely closed | OSHA[4] |
| Storage Time Limit | Maximum of six months in academic labs | EPA Subpart K[4] |
| Labeling | "Hazardous Waste" with full chemical name and associated hazards | Lehigh University[2] |
| Disposal Method | Professional hazardous waste disposal service | Stericycle[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste program. Adherence to institutional and regulatory procedures is mandatory.
-
Waste Identification and Segregation :
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container must be in good condition, free of leaks, and have a secure lid.[2]
-
For solid waste, a clearly labeled, sealed bag or container is appropriate. For liquid waste, use a leak-proof bottle with a screw-on cap.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[2] Do not use abbreviations.
-
Include the date when the first piece of waste is placed in the container and the laboratory or researcher's contact information.
-
-
Storage :
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from general work areas.
-
Utilize secondary containment, such as a tray, to contain any potential spills or leaks.[5]
-
-
Disposal :
-
Decontamination of Empty Containers :
-
An "empty" container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent that can remove the residue.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can typically be disposed of as regular trash, with the label defaced.[6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: A flowchart of the step-by-step hazardous waste disposal process.
Biological Context: Cucurbitacin Signaling Pathways
Cucurbitacins, including Cucurbitacin B, are known to exert their biological effects by modulating various cell signaling pathways, making them a subject of interest in cancer research.[7][8][9] One of the key pathways affected is the Hippo-YAP signaling pathway, which is crucial in regulating cell growth and apoptosis.[3][7] Cucurbitacin B has been shown to inhibit this pathway, leading to anticancer activity.[7]
The diagram below illustrates the inhibitory effect of Cucurbitacin B on the Hippo-YAP signaling pathway.
Caption: The inhibitory effect of Cucurbitacin B on the Hippo-YAP signaling pathway.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-epi-Isocucurbitacin B
Disclaimer: No specific Safety Data Sheet (SDS) for 3-epi-Isocucurbitacin B is readily available. The following guidance is based on information for structurally related cucurbitacin compounds and general best practices for handling cytotoxic substances. Researchers must exercise extreme caution and consult with their institution's environmental health and safety (EHS) department before handling this compound.
This compound is a member of the cucurbitacin family of triterpenoids, which are known for their potent biological activities, including cytotoxicity. Due to its potential toxicity, stringent safety protocols are imperative to minimize exposure risk to laboratory personnel. This guide provides essential information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing gown. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the compound as a powder. |
Operational Plan
A systematic approach to handling this compound is crucial to ensure safety. The following step-by-step operational plan should be strictly adhered to.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened container to the designated hazardous drug storage area.
-
Store in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation and Handling
-
All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Before starting work, ensure that all necessary PPE is correctly donned.
-
Use disposable plastic-backed absorbent pads to cover the work surface within the hood to contain any potential spills.
-
When handling the solid compound, use tools and techniques that minimize the generation of dust.
-
For solutions, use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
Small spills within a chemical fume hood should be cleaned immediately using a chemotherapy spill kit.
-
For larger spills, or any spill outside of a containment device, evacuate the area and contact your institution's EHS department.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as cytotoxic liquid waste.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
